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3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid Documentation Hub

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  • Product: 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

Core Science & Biosynthesis

Foundational

The Thienopyrimidine Pharmacophore: Synthetic Architecture and Kinase-Targeted Medicinal Chemistry

Executive Summary The thienopyrimidine scaffold—specifically the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers—represents a "privileged structure" in modern medicinal chemistry. Functioning as a bioisostere...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thienopyrimidine scaffold—specifically the thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine isomers—represents a "privileged structure" in modern medicinal chemistry. Functioning as a bioisostere of the quinazoline core (found in drugs like Gefitinib) and the purine base (adenine), this scaffold offers unique physicochemical advantages. The sulfur atom in the thiophene ring imparts higher lipophilicity and distinct electronic properties compared to the benzene ring of quinazolines, often improving membrane permeability and altering metabolic stability profiles.

This technical guide dissects the medicinal chemistry of pyrimidinyl-thiophene scaffolds, focusing on their dominant application as ATP-competitive kinase inhibitors (PI3K, EGFR, VEGFR) and emerging roles in antimicrobial therapeutics.

Structural Rationale & Bioisosterism[1]

The medicinal value of the thienopyrimidine scaffold stems from its ability to mimic the hydrogen-bonding motifs of ATP while providing vectors for selectivity.

The Quinazoline-Thienopyrimidine Bioisosterism

In kinase drug discovery, the quinazoline ring is a classic "hinge binder." Replacing the fused benzene ring with a thiophene ring creates a thienopyrimidine.[1][2][3]

  • Electronic Effects: The thiophene ring is electron-rich (π-excessive) compared to benzene. This alters the pKa of the pyrimidine nitrogens, potentially strengthening hydrogen bonds with the kinase hinge region (e.g., Valine or Methionine residues).

  • Steric & Lipophilic Profile: The sulfur atom is larger than a carbon-carbon double bond but provides a "lipophilic handle." This often results in increased LogP, which can be modulated by adding polar solubilizing groups (e.g., morpholine, piperazine) at the C-4 position.

Isomeric Variations

The fusion of the thiophene to the pyrimidine dictates the geometry of the substituents:

  • Thieno[2,3-d]pyrimidine: The sulfur is adjacent to the bridgehead carbon C-4a. This is the most common isomer in kinase inhibitors.

  • Thieno[3,2-d]pyrimidine: The sulfur is distal to the bridgehead. Found in Pictilisib (GDC-0941) .[3][4][5][6][7]

Synthetic Architectures: The Gewald Strategy

The most robust method for constructing the thieno[2,3-d]pyrimidine core is the Gewald Reaction followed by cyclization.[8] This route is preferred for its modularity, allowing the introduction of diversity at the thiophene ring (C-5/C-6) before the pyrimidine is formed.

Workflow Visualization

The following diagram illustrates the convergent synthesis of the scaffold and its downstream functionalization.

GewaldSynthesis Start Ketone/Aldehyde (C-5/C-6 Diversity) Gewald Gewald Reaction (S8, Base, EtOH) Start->Gewald Reagent1 Activated Nitrile (e.g., Malononitrile) Reagent1->Gewald Intermediate 2-Aminothiophene-3-carboxylate (Key Intermediate) Gewald->Intermediate One-pot Cyclization Cyclization (Formamide/Urea) Intermediate->Cyclization Core Thienopyrimidin-4-one Cyclization->Core Chlorination Chlorination (POCl3) Core->Chlorination Subst SNAr Displacement (C-4 Functionalization) Chlorination->Subst Final Target Kinase Inhibitor Subst->Final

Figure 1: The standard synthetic workflow for thieno[2,3-d]pyrimidine kinase inhibitors, utilizing the Gewald reaction for thiophene construction followed by pyrimidine annulation.[8]

Experimental Protocol: Synthesis of Thieno[2,3-d]pyrimidine Core

Objective: Synthesis of 4-chlorothieno[2,3-d]pyrimidine (Scaffold Intermediate).

Step 1: The Gewald Reaction (2-Aminothiophene Synthesis)

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (10 mmol), Morpholine (15 mmol) or Triethylamine.

  • Solvent: Ethanol (30 mL).

  • Procedure:

    • Mix ketone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add morpholine dropwise (exothermic reaction).

    • Reflux the mixture for 3–5 hours (monitor via TLC, typically 30% EtOAc/Hexane).

    • Workup: Cool to room temperature. Pour into ice water. The solid precipitate (2-aminothiophene derivative) is filtered, washed with cold ethanol, and recrystallized.

    • Validation: NMR will show the disappearance of the ketone carbonyl and appearance of the amino group (

      
      ) signal.
      

Step 2: Pyrimidine Cyclization

  • Reagents: 2-Aminothiophene intermediate (from Step 1), Formamide (excess, acts as solvent and reagent).

  • Procedure:

    • Reflux the intermediate in formamide (180–200°C) for 4–6 hours.

    • Mechanism: The amino group attacks the formamide, followed by cyclization onto the ester group.

    • Workup: Cool and pour into ice water. The resulting precipitate is the thienopyrimidin-4(3H)-one.

Step 3: Chlorination (Activation for SAR)

  • Reagents: Thienopyrimidin-4-one, Phosphorus Oxychloride (

    
    ).
    
  • Procedure: Reflux for 2–4 hours.

  • Outcome: Yields the 4-chloro derivative, a reactive electrophile ready for

    
     displacement with amines (e.g., morpholine, aniline) to introduce the "solvent front" solubilizing group.
    

Therapeutic Application: Kinase Inhibition[1][4][9][10][11][12]

The thienopyrimidine scaffold is a validated ATP-competitive inhibitor. It binds to the kinase active site, where the pyrimidine nitrogens (N1/N3) accept a hydrogen bond from the backbone amide of the "hinge" region (typically the residue equivalent to Met793 in EGFR or Val851 in PI3K).

Case Study: PI3K Inhibition (Pictilisib/GDC-0941)

Pictilisib utilizes a thieno[3,2-d]pyrimidine core.[4]

  • Mechanism: It inhibits the p110 isoform of PI3K, preventing the phosphorylation of PIP2 to PIP3.

  • Structural Logic:

    • Core: Thieno[3,2-d]pyrimidine binds to the hinge.

    • C-4 Position: A morpholine ring points towards the solvent interface, improving solubility.

    • C-6 Position: An indazole group extends into the affinity pocket (specificity).

Signaling Pathway Intervention

The following diagram details the PI3K/Akt/mTOR pathway and the specific intervention point of thienopyrimidine inhibitors.

PI3KPathway RTK RTK (e.g., EGFR/VEGFR) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates Inhibitor Thienopyrimidine (e.g., Pictilisib) Inhibitor->PI3K ATP-Competitive Inhibition PDK1->AKT Phosphorylation mTOR mTORC1 AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Figure 2: Mechanism of Action. Thienopyrimidine scaffolds (blue) competitively inhibit PI3K, blocking the conversion of PIP2 to PIP3 and halting the pro-survival Akt/mTOR cascade.

Structure-Activity Relationship (SAR) Matrix

For a researcher designing a new library, the following SAR rules apply to the thieno[2,3-d]pyrimidine scaffold.

PositionStructural RoleOptimization Strategy
N1 / N3 Hinge Binding Essential for H-bonding. Do not substitute. The electron density here is modulated by the thiophene ring fusion.
C-4 Solvent Front Critical for Solubility. Substitution with cyclic amines (Morpholine, Piperazine) is standard. Bulky groups here can also induce selectivity by clashing with the "gatekeeper" residue in non-target kinases.
C-5 Hydrophobic Pocket Substituents here (e.g., Methyl, Phenyl) sit in the hydrophobic pocket behind the ATP site. Small alkyl groups often increase potency; large groups may cause steric clash.
C-6 Auxiliary Binding Ideal for extending the molecule to pick up additional interactions (e.g., salt bridges or

-stacking) in the ribose-binding pocket or specificity pocket.

Key Insight: In antimicrobial applications (e.g., against H. pylori), lipophilicity is more critical. Long alkyl chains or halogenated phenyls at C-5/C-6 often improve penetration into bacterial membranes, whereas kinase inhibitors require more polar solubilizing groups at C-4.

References

  • National Institutes of Health (NIH) - PubMed. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorg Med Chem. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (n.d.). Thienopyrimidine scaffolds as promising antimicrobial agents: synthesis and biological evaluation. Retrieved from [Link]

Sources

Exploratory

Thermodynamic stability of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid Introduction: The Imperative of Stability in Drug Development In the journey of a molecule from a promising hit...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

Introduction: The Imperative of Stability in Drug Development

In the journey of a molecule from a promising hit to a viable drug candidate, thermodynamic stability is a cornerstone of its developability profile. It dictates the compound's shelf-life, influences its formulation, and ultimately impacts its safety and efficacy. An unstable compound can degrade into impurities that may be inactive, less active, or even toxic. For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's inherent stability is not merely a regulatory requirement but a fundamental aspect of risk mitigation and a predictor of clinical success.

This guide focuses on 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid, a heterocyclic compound featuring a pyrimidine ring linked to a thiophene-2-carboxylic acid scaffold. While direct stability data for this specific molecule is not extensively published, its structural motifs are common in medicinal chemistry, suggesting its potential as a valuable pharmaceutical lead.[1][2] This document, therefore, serves as a proactive, in-depth framework for evaluating its thermodynamic stability. We will explore the theoretical underpinnings of its potential degradation pathways and provide robust, field-proven experimental and computational protocols to build a comprehensive stability profile from the ground up.

Physicochemical Profile and Predicted Characteristics

A molecule's structure is the primary determinant of its physical and chemical properties. Based on the constituent functional groups of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid, we can predict several key characteristics that will influence its stability and handling. The presence of the carboxylic acid group confers acidic properties, while the nitrogen atoms in the pyrimidine ring and the sulfur in the thiophene ring provide sites for potential interactions and degradation.[3][4]

PropertyPredicted CharacteristicRationale
Physical State Crystalline solid at room temperatureThe planar, rigid ring systems and the potential for intermolecular hydrogen bonding via the carboxylic acid group favor an ordered, crystalline lattice structure.
Aqueous Solubility pH-dependent; low in acidic pH, higher in neutral to basic pHThe carboxylic acid group (a weak acid) will be protonated and less soluble in acidic media. As the pH increases, it will deprotonate to the more soluble carboxylate salt.
Hygroscopicity Low to moderateThe polar functional groups (carboxylic acid, pyrimidine nitrogens) can attract and retain water molecules from the atmosphere.
pKa Estimated in the range of 3-5Typical for a carboxylic acid attached to an aromatic ring system. This value is critical for understanding its behavior in different physiological and formulation environments.

Anticipating Instability: Potential Degradation Pathways

A proactive stability assessment begins with a theoretical analysis of the molecule's vulnerabilities. By dissecting the structure into its core components—the pyrimidine ring, the thiophene ring, and the carboxylic acid group—we can infer likely degradation pathways based on established chemical principles.

  • Hydrolytic Degradation : The pyrimidine ring, a key component of nucleobases, can be susceptible to hydrolytic cleavage under both acidic and basic conditions. The degradation pathway often involves ring-opening reactions, leading to the formation of simpler, more soluble byproducts.[5][6]

  • Oxidative Degradation : The electron-rich thiophene ring is a primary target for oxidation. The sulfur atom can be oxidized to form a thiophene S-oxide and subsequently a sulfone.[7] This transformation can significantly alter the molecule's electronic properties, conformation, and biological activity.

  • Thermal Degradation : At elevated temperatures, the most likely point of failure is the carboxylic acid group. Decarboxylation, the loss of carbon dioxide, is a common thermal degradation pathway for carboxylic acids, especially when attached to aromatic systems.

  • Photodegradation : Aromatic and heterocyclic systems can absorb UV or visible light, leading to photochemical reactions. As mandated by ICH guidelines, assessing photostability is crucial to determine if the compound requires protection from light.[8][9][10]

G cluster_stressors Stress Conditions cluster_molecule 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid cluster_degradants Potential Degradation Products Acid_Base Acid/Base Hydrolysis Molecule Pyrimidine Ring Thiophene Ring Carboxylic Acid Acid_Base->Molecule:pyrimidine Hydrolytic Cleavage Oxidation Oxidation (e.g., H₂O₂) Oxidation->Molecule:thiophene Sulfur Oxidation Heat Thermal Stress Heat->Molecule:cooh Decarboxylation Light Photolytic Stress (UV/Vis) Light->Molecule Photochemical Rxn RingOpened Ring-Opened Pyrimidine Products Molecule:pyrimidine->RingOpened Sulfoxide Thiophene-S-Oxide / Sulfone Molecule:thiophene->Sulfoxide Decarboxylated Decarboxylated Product Molecule:cooh->Decarboxylated Photodegradants Various Photoproducts Molecule->Photodegradants

Predicted degradation pathways for the target molecule.

Part 1: Experimental Evaluation of Solid-State Thermal Stability

The thermal behavior of a solid-state drug substance is a critical quality attribute. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the foundational techniques for this assessment.

Differential Scanning Calorimetry (DSC)

Causality : DSC measures the heat flow into or out of a sample as a function of temperature.[11] This allows for the precise determination of the melting point (Tm) and the enthalpy of fusion (ΔHfus). A sharp melting peak at a high temperature is indicative of a pure, stable crystalline solid.[12] The presence of multiple peaks or shifts upon repeated cycling can reveal polymorphism, a phenomenon where a compound exists in different crystalline forms with varying stability.

Self-Validating Protocol : The protocol includes calibration with certified standards (e.g., indium) to ensure temperature and enthalpy accuracy, as mandated by pharmacopeial guidelines like USP <891>.[13] The use of a controlled heating rate and an inert atmosphere prevents oxidative degradation during the analysis, ensuring that the observed thermal events are intrinsic to the sample.

Experimental Protocol: DSC Analysis

  • Instrument Calibration : Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The onset of melting for indium should be 156.6 ± 0.5 °C.

  • Sample Preparation : Accurately weigh 2-5 mg of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid into a clean, non-reactive aluminum DSC pan.[14] The sample should be a fine powder to ensure uniform heat transfer.

  • Sealing : Hermetically seal the pan to prevent any loss of volatile material. For studies investigating interactions with the atmosphere, a pinhole lid can be used.

  • Experimental Conditions :

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Equilibrate the cell at a starting temperature, e.g., 25 °C.

    • Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature well above the expected melting point (e.g., 300 °C).

  • Data Analysis : Record the heat flow versus temperature. Determine the onset temperature of melting, the peak maximum (melting point), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)

Causality : TGA measures the change in mass of a sample as a function of temperature.[15] It is essential for determining the temperature at which the compound begins to decompose.[16][17] TGA can also quantify the amount of residual solvent or water in the sample, which can impact stability. A thermodynamically stable compound will exhibit minimal mass loss until a high decomposition temperature.

Self-Validating Protocol : The protocol's integrity is ensured by calibrating the balance with standard weights and the temperature with certified magnetic standards. The analysis is run under a controlled, inert atmosphere to isolate thermal decomposition from oxidative processes.

Experimental Protocol: TGA Analysis

  • Instrument Calibration : Perform balance and temperature calibrations according to the instrument manufacturer's specifications.

  • Sample Preparation : Place 5-10 mg of the sample into a tared TGA pan (typically platinum or ceramic).

  • Experimental Conditions :

    • Load the sample onto the TGA balance.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Equilibrate at 25 °C.

    • Heat the sample at a constant rate of 10 °C/min up to a high temperature (e.g., 600 °C).

  • Data Analysis : Plot the percentage of initial mass versus temperature. Determine the onset temperature of any significant mass loss event, which corresponds to the decomposition temperature (Td).

Workflow for Thermogravimetric Analysis (TGA).

Part 2: Forced Degradation (Stress Testing) Studies

Forced degradation studies are the cornerstone of stability testing, designed to deliberately degrade the drug substance.[18] These studies, guided by ICH Q1A(R2), help to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability monitoring.[19] A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation is minimized.[20]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl, 60 °C, up to 7 daysTo assess stability in acidic environments, mimicking gastric conditions.
Base Hydrolysis 0.1 M NaOH, 60 °C, up to 7 daysTo assess stability in basic environments, relevant to intestinal conditions.
Oxidation 3% H₂O₂, Room Temp, 24 hoursTo evaluate susceptibility to oxidative damage.
Thermal (Solid) 80 °C, 75% RH, up to 7 daysTo assess the impact of heat and humidity on the solid drug substance.
Photostability ≥ 1.2 million lux hours (visible) AND ≥ 200 watt hours/m² (UV)To determine if the compound is light-sensitive, as per ICH Q1B guidelines.[8][21][22]

Experimental Protocol: General Forced Degradation Workflow

  • Sample Preparation : Prepare stock solutions of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid in a suitable solvent (e.g., methanol, acetonitrile). For solid-state stress, use the neat drug substance.

  • Stress Application :

    • Hydrolysis : Add the stock solution to the acidic or basic medium and incubate at the specified temperature. At defined time points, withdraw aliquots and neutralize them to quench the reaction.

    • Oxidation : Add the stock solution to the hydrogen peroxide solution and store at room temperature.

    • Thermal/Humidity : Store the solid sample in a calibrated stability chamber at the specified conditions.

    • Photostability : Expose the solid sample or solution in a validated photostability chamber to the required light dosage. A dark control, wrapped in aluminum foil, must be run in parallel.

  • Sample Analysis : Analyze all stressed samples and their respective controls using a validated, stability-indicating HPLC method (typically with UV and Mass Spectrometric detection) to separate and quantify the parent compound and any degradation products.

  • Mass Balance : Calculate the mass balance to ensure that all degradation products have been accounted for. The sum of the assay value of the parent drug and the levels of all degradants should be close to 100%.

G cluster_prep Preparation cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis & Evaluation Prep_Sample Prepare Sample (Solution or Solid) Acid Acidic Prep_Sample->Acid Base Basic Prep_Sample->Base Oxidative Oxidative Prep_Sample->Oxidative Thermal Thermal/Humidity Prep_Sample->Thermal Photolytic Photolytic Prep_Sample->Photolytic HPLC_MS Stability-Indicating HPLC-MS Analysis Acid->HPLC_MS Base->HPLC_MS Oxidative->HPLC_MS Thermal->HPLC_MS Photolytic->HPLC_MS ID_Degradants Identify Degradants HPLC_MS->ID_Degradants Mass_Balance Calculate Mass Balance HPLC_MS->Mass_Balance Pathway Elucidate Pathway ID_Degradants->Pathway

General workflow for forced degradation studies.

Part 3: Computational Assessment of Stability

In parallel with experimental work, computational chemistry offers powerful predictive insights into thermodynamic stability. Density Functional Theory (DFT) is a particularly valuable tool for this purpose.

Causality : DFT calculations can determine the electronic structure and energy of a molecule.[23] By modeling the parent molecule, potential intermediates, and final degradation products, we can calculate the reaction energies (ΔE) and activation barriers for each potential degradation step.[24][25] The pathway with the lowest activation energy is predicted to be the most kinetically favorable degradation route, guiding the experimental search for specific degradants.

Self-Validating Protocol : The choice of functional and basis set in DFT is critical for accuracy.[26] The protocol's validity is enhanced by benchmarking the chosen computational method against known experimental data for similar heterocyclic systems, ensuring the level of theory is appropriate for the chemical space being investigated.

Computational Protocol: DFT Workflow

  • Structure Optimization : Build the 3D structure of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid and all proposed degradation products and transition states. Optimize their geometries using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation : Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation : Calculate the Gibbs free energy (G) for each species.

  • Reaction Profile : Construct a reaction energy profile by plotting the Gibbs free energy of reactants, transition states, and products along the reaction coordinate.

  • Analysis : Identify the rate-determining step (the one with the highest activation energy) for each potential degradation pathway. The pathway with the overall lowest barrier is the most probable.

G cluster_build Model Building cluster_calc DFT Calculation cluster_analyze Analysis Build Build 3D Structures (Reactants, Products, TS) Optimize Geometry Optimization Build->Optimize Frequency Frequency Calculation Optimize->Frequency Energy Gibbs Free Energy Calc. Frequency->Energy Profile Construct Reaction Profile Energy->Profile Identify Identify Lowest Energy Pathway Profile->Identify

Workflow for computational stability prediction via DFT.

Conclusion: Synthesizing a Complete Stability Profile

The thermodynamic stability of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid, or any new chemical entity, cannot be determined by a single experiment. It requires a holistic and integrated approach. By combining solid-state thermal analysis (DSC, TGA), comprehensive forced degradation studies under various stress conditions, and predictive computational modeling, researchers can build a robust and reliable stability profile. This multi-faceted understanding is essential for making informed decisions in formulation development, selecting appropriate packaging, defining storage conditions, and ensuring the ultimate delivery of a safe and effective therapeutic agent to patients.

References

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  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation.

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.

  • PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing.

  • Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57.

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.

  • Adam, W., et al. (1997). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 36(21), 4756–4761.

  • Johnson, C. M. (2018). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262.

  • Di Giuseppe, A., et al. (2012). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Catalysis Today, 189(1), 121-127.

  • ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

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Foundational

A Technical Guide to the Bioisosteric Potential of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic Acid in Drug Design

Abstract The carboxylic acid moiety is a ubiquitous pharmacophore, critical for target engagement in numerous drug classes. However, its inherent physicochemical properties—notably its ionizable nature—can lead to signif...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carboxylic acid moiety is a ubiquitous pharmacophore, critical for target engagement in numerous drug classes. However, its inherent physicochemical properties—notably its ionizable nature—can lead to significant liabilities, including poor membrane permeability, high plasma protein binding, and susceptibility to metabolic conjugation, which can limit oral bioavailability and introduce toxicity risks.[1][2] Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate these challenges while preserving or enhancing biological activity.[3][4][5] This guide provides an in-depth technical exploration of 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid as a sophisticated, non-classical bioisostere for the carboxylic acid group. We will dissect its structural rationale, synthetic accessibility, and a comprehensive, field-proven workflow for its evaluation, empowering drug discovery teams to leverage this scaffold for the development of next-generation therapeutics.

The Rationale: Deconstructing the Scaffold

The power of 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid as a bioisostere stems from the synergistic interplay of its constituent heterocyclic systems. This is not a simple substitution but a strategic molecular redesign.

  • The Thiophene-2-Carboxylic Acid Core: The thiophene ring serves as a classical bioisostere of a benzene ring, maintaining aromaticity and planarity while altering electronic properties and metabolic profile.[6][7] The carboxylic acid at the 2-position acts as the primary anchoring point, mimicking the parent functional group's ability to form critical hydrogen bonds and ionic interactions with target proteins.

  • The Pyrimidin-5-yl Substituent: The pyrimidine ring is a well-established "privileged" scaffold in medicinal chemistry, appearing in a vast array of approved drugs.[8][9][10][11] Its introduction offers several distinct advantages:

    • Modulation of Acidity (pKa): The electron-withdrawing nature of the pyrimidine ring is hypothesized to lower the pKa of the adjacent thiophene-carboxylic acid, influencing its ionization state at physiological pH.

    • Vectorial Exit and SAR: The pyrimidine provides a well-defined vector for further chemical modification, allowing for fine-tuning of properties like solubility, lipophilicity, and target engagement through substitution at its 2, 4, or 6 positions.

    • Novel Interactions: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, potentially forming new, affinity-enhancing interactions within the target's binding pocket that were not possible with the original carboxylate.

    • Diverse Biological Activity: Pyrimidine derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects, suggesting this scaffold may be pre-disposed to favorable biological outcomes.[11][12]

Below is a conceptual diagram illustrating this strategic bioisosteric replacement.

G cluster_0 Parent Drug cluster_1 Bioisosteric Replacement cluster_2 Key Functional Elements Parent R-COOH Bioisostere Thiophene-2-carboxylic acid Pyrimidin-5-yl Parent->Bioisostere Bioisosteric Replacement Carboxyl Target Anchor (H-Bonding) Bioisostere:f0->Carboxyl Pyrimidine pKa Modulation SAR Vector New H-Bonds Bioisostere:f1->Pyrimidine

Caption: Conceptual replacement of a generic carboxylic acid with the scaffold.

Synthesis and Derivatization Strategy

A robust and flexible synthetic route is paramount for exploring the full potential of this scaffold. The following is a generalized, reliable approach based on established heterocyclic chemistry principles, allowing for the creation of a diverse analog library.[13]

Core Synthesis Protocol

A common and effective method involves a Knoevenagel condensation followed by cyclization.

  • Reaction Setup: To a solution of barbituric or thiobarbituric acid (1.0 mmol) and an appropriately substituted 3-formylthiophene (1.0 mmol) in aqueous ethanol (15 mL), add the catalyst system (e.g., 6% H2O2:HCl 2:1).

  • Reflux: Heat the reaction mixture to 80°C and reflux for 10-15 minutes. The causality here is to provide sufficient activation energy for the condensation and subsequent cyclization while minimizing side-product formation.

  • Monitoring: Track the reaction's progress via Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl acetate/Petroleum ether). This is a critical self-validation step to ensure the reaction has gone to completion before proceeding.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into ice water with vigorous stirring. This induces precipitation of the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water, and recrystallize from a suitable solvent like absolute ethanol to yield the pure 5-(thiophen-2-ylmethylidene)pyrimidine derivative.

  • Further Modification: The core scaffold can then be subjected to standard cross-coupling reactions (e.g., Suzuki, Stille) at a pre-functionalized position on the pyrimidine or thiophene ring to introduce further diversity.

A Validated Workflow for Bioisosteric Evaluation

Replacing a key pharmacophore requires a systematic and rigorous evaluation to validate the new scaffold. The following workflow outlines the critical experiments, explaining the causality behind each step.

G Start Parent Carboxylic Acid Drug (Baseline) Synth Synthesis of 3-(Pyrimidin-5-yl)thiophene -2-carboxylic Acid Analog Start->Synth Hypothesis: Improve PK/PD PhysChem Step 1: Physicochemical Characterization (pKa, logP, Solubility) Synth->PhysChem MetStab Step 2: In Vitro Metabolic Stability (Microsomes, Hepatocytes) PhysChem->MetStab Does it have better 'drug-like' properties? Binding Step 3: Target Binding Affinity (SPR, ELISA) MetStab->Binding Is it stable enough? Cell Step 4: In Vitro Cellular Activity & Cytotoxicity Binding->Cell Does it still bind the target? Decision Go/No-Go Decision Improved Profile? Cell->Decision Is it active and non-toxic in cells? Decision->Synth NO (Synthesize New Analog) End Lead Candidate for In Vivo Studies Decision->End YES

Sources

Exploratory

The Critical Role of pKa and Ionization Behavior in the Development of Pyrimidinyl-Thiophene Carboxylic Acids

An In-Depth Technical Guide Introduction The fusion of pyrimidine and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrimidinyl-thiophene derivatives are explored for a w...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction

The fusion of pyrimidine and thiophene rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. Pyrimidinyl-thiophene derivatives are explored for a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2][3][4] The incorporation of a carboxylic acid moiety into this scaffold introduces a critical, ionizable functional group that profoundly dictates the molecule's physicochemical properties and, consequently, its behavior in a biological system.

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the tendency of a molecule to donate a proton. For drug candidates, the pKa value is not merely an academic descriptor; it is a cornerstone of drug development that governs a multitude of pharmacokinetic and pharmacodynamic properties.[5][6] These include aqueous solubility, membrane permeability, plasma protein binding, and interaction with biological targets—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5][6][7] An estimated 95% of drug molecules contain ionizable groups, underscoring the universal importance of understanding ionization behavior.[5]

This guide provides a comprehensive technical overview of the pKa and ionization behavior of pyrimidinyl-thiophene carboxylic acids. It is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the theoretical principles, robust determination methodologies, and practical implications of this crucial physicochemical property.

Theoretical Framework: The Henderson-Hasselbalch Equation and Its Significance

The ionization of a weak acid (HA), such as a carboxylic acid, in water is an equilibrium reaction described by the acid dissociation constant, Ka.

HA ⇌ H⁺ + A⁻

The pKa is defined as the negative base-10 logarithm of the Ka. A lower pKa value indicates a stronger acid.[8]

The relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to the unionized (acid, HA) forms of the molecule is elegantly described by the Henderson-Hasselbalch equation .[9][10]

pH = pKa + log ( [A⁻] / [HA] )

This equation is one of the most powerful tools in pharmaceutical sciences.[9][11] Its direct implications are:

  • When pH = pKa , the concentrations of the ionized and unionized forms are equal ([A⁻] = [HA]), meaning 50% of the drug is ionized.[12]

  • When pH < pKa , the unionized, protonated form (HA) predominates.

  • When pH > pKa , the ionized, deprotonated form (A⁻) predominates.

The ionization state is critical because the two forms have drastically different properties. The ionized form (A⁻) is typically more water-soluble, while the unionized form (HA) is more lipid-soluble and thus more capable of passively diffusing across biological membranes.[6][12] This balance dictates a drug's journey through the varying pH environments of the human body, from the acidic stomach (pH 1-3.5) to the small intestine (pH 5.5-8) and into the bloodstream (pH ~7.4).[6]

G cluster_acid Low pH (pH < pKa) cluster_base High pH (pH > pKa) HA Py-Th-COOH (Unionized) Lipophilic Membrane Permeable A_minus Py-Th-COO⁻ (Ionized) Hydrophilic Aqueous Solubility HA->A_minus + OH⁻ - H₂O A_minus->HA + H⁺

Figure 1: Ionization equilibrium of a pyrimidinyl-thiophene carboxylic acid.

Structural Factors Influencing pKa

The pKa of a pyrimidinyl-thiophene carboxylic acid is not a fixed value but is modulated by the electronic effects of the entire molecular structure. The baseline pKa for a simple aliphatic carboxylic acid is around 4-5.[13] However, the heterocyclic rings and their substituents introduce significant electronic perturbations.

  • Thiophene Ring: The sulfur atom in the thiophene ring has a modest effect on the transmission of substituent effects.[14] The overall aromatic character of the ring influences the acidity of an attached carboxylic acid. The pKa of thiophene-2-carboxylic acid itself is approximately 3.5, indicating it is more acidic than benzoic acid, due to the electronic nature of the thiophene ring.[15]

  • Pyrimidine Ring: Pyrimidine is a diazine, containing two electron-withdrawing nitrogen atoms. This makes the pyrimidine ring significantly π-electron deficient.[2][16] When attached to the thiophene ring, the pyrimidine acts as a strong electron-withdrawing group, which stabilizes the resulting carboxylate anion (A⁻) through resonance and inductive effects. This stabilization facilitates the release of the proton, thereby lowering the pKa (increasing the acidity) compared to a simple thiophene carboxylic acid.

  • Substituent Effects: The addition of further substituents to either the pyrimidine or thiophene ring will fine-tune the pKa.

    • Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogens (-Cl, -F) will further withdraw electron density, stabilize the carboxylate anion, and lower the pKa.[17]

    • Electron-Donating Groups (EDGs) such as alkyl (-CH₃) or alkoxy (-OCH₃) groups will donate electron density, destabilize the carboxylate anion, and raise the pKa.[17]

  • Positional Isomerism: The relative positions of the carboxylic acid, the pyrimidine ring, and any substituents are critical. For instance, the electronic effect of a substituent on the acidity of the carboxylic group will be more pronounced when it is closer to the carboxylic acid.

Methodologies for pKa Determination

Accurate pKa determination is essential, and several robust methods are available. The choice of method often depends on the compound's properties (e.g., solubility), the required throughput, and the available equipment.

Experimental Methods

1. Potentiometric Titration

This is a high-precision, classic method for pKa measurement.[18]

  • Principle: A solution of the compound is titrated with a standardized strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the acid has been neutralized.[19]

  • Causality Behind the Protocol:

    • High Purity & Concentration: The method relies on detecting the inflection point of the titration curve, which requires a sufficient concentration of the analyte (typically >10⁻⁴ M) to produce a measurable change in pH.[18]

    • Constant Ionic Strength: The activity of ions, and thus the measured pH, is dependent on the ionic strength of the solution. Using a background electrolyte like KCl (0.15 M) keeps the ionic strength constant throughout the titration, ensuring that the measured changes are due to protonation/deprotonation events.[19]

    • Carbonate-Free Titrant: Solutions of strong bases like NaOH readily absorb atmospheric CO₂, forming carbonate. Carbonate is a weak base that can buffer the solution and interfere with the endpoint detection, especially for pKa values in the neutral to high pH range.[18] Purging solutions with nitrogen and using freshly prepared titrants is crucial.[19]

  • Protocol for Potentiometric Titration:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[19]

    • Accurately weigh the pure compound and dissolve it in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) containing a background electrolyte (e.g., 0.15 M KCl) to a final concentration of at least 10⁻⁴ M.[19]

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂.[19]

    • Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C or 37°C) with constant stirring.

    • Immerse the calibrated pH electrode into the solution.

    • Add small, precise increments of a standardized, carbonate-free strong base (e.g., 0.1 M NaOH) titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-volume of the equivalence point.

  • Challenge of Poor Solubility: For many drug candidates, aqueous solubility is low. In these cases, titrations can be performed in mixed-solvent systems (e.g., methanol/water or DMSO/water).[7][18] The apparent pKa (psKa) is determined at several co-solvent concentrations, and the aqueous pKa is then estimated by extrapolation to 0% co-solvent using methods like the Yasuda-Shedlovsky plot.[18][20]

2. UV-Vis Spectrophotometry

This method is highly sensitive and well-suited for high-throughput screening.[18][21]

  • Principle: This technique is applicable if the protonated (HA) and deprotonated (A⁻) forms of the molecule have different ultraviolet or visible light absorption spectra. This is often the case when a chromophore is in proximity to the ionizable center.[21] By measuring the absorbance of the compound in a series of buffers with known pH values, a sigmoidal curve of absorbance vs. pH is generated, and the pKa corresponds to the inflection point of this curve.[6]

  • Causality Behind the Protocol:

    • Chromophore Requirement: A change in the protonation state must alter the electronic structure of the chromophore to cause a detectable shift in the absorption spectrum.

    • Constant Concentration: To ensure that changes in absorbance are due solely to shifts in the ionization equilibrium, the total concentration of the compound must be kept constant across all buffer solutions.[22] High-throughput 96-well plate methods are excellent for maintaining consistency.[21]

  • Protocol for 96-Well Plate Spectrophotometric pKa Determination:

    • Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

    • Add a small, constant volume of a concentrated stock solution of the test compound (e.g., in DMSO) to each well of a 96-well UV-transparent plate.[21]

    • Add the series of buffer solutions to the wells, ensuring the final concentration of the organic co-solvent is low (e.g., <2%) to minimize its effect on the pKa.[21]

    • Measure the full UV-Vis spectrum (e.g., 210-400 nm) for each well using a microplate spectrophotometer.[21]

    • Select one or more analytical wavelengths where the difference in absorbance between the fully protonated and fully deprotonated species is maximal.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • Fit the data to a sigmoidal curve. The pKa is the pH at the inflection point of the curve.

G cluster_pot Potentiometric Titration cluster_uv UV-Vis Spectrophotometry p1 Prepare Sample (>10⁻⁴ M, Pure) p2 Titrate with Strong Base/Acid p1->p2 p3 Monitor pH vs. Titrant Volume p2->p3 p4 Plot Titration Curve p3->p4 p5 pKa = pH at 1/2 Equivalence Point p4->p5 u1 Prepare Sample in Buffers of Varying pH u2 Measure Absorbance Spectra u1->u2 u3 Select Analytical Wavelength u2->u3 u4 Plot Absorbance vs. pH u3->u4 u5 pKa = Inflection Point of Sigmoidal Curve u4->u5

Figure 2: Comparative workflow for experimental pKa determination.

Computational Methods

In early-stage drug discovery, where thousands of compounds may be considered, synthesizing and experimentally testing each one is impractical. Computational (in-silico) methods provide a rapid means to predict pKa values.[7][23]

  • Principle: These methods use the molecule's structure to calculate its pKa. Approaches range from physics-based quantum mechanics (QM) calculations that determine the free energy of dissociation, to empirical methods and data-driven machine learning models trained on large databases of known pKa values.[23][24][25]

  • Common Approaches:

    • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide high accuracy but are computationally expensive.[23]

    • QSAR and LFER: Quantitative Structure-Activity Relationship and Linear Free Energy Relationship models are faster and rely on databases of experimental pKa values and empirical rules based on substituents.[24][26]

    • Machine Learning: Modern data-driven approaches can be very fast and accurate, provided the compound being predicted is similar to the molecules in the training set.[23]

  • Trustworthiness: While incredibly useful for screening large libraries, the accuracy of computational predictions can be lower than experimental methods, with root-mean-square errors typically in the range of 0.7–1.0 log units.[24] Their reliability can decrease for novel chemical scaffolds that are not well-represented in the training data.[7][26] Therefore, computational predictions should ideally be confirmed experimentally for lead candidates.

Data Presentation and Interpretation

The following table provides an illustrative example of how pKa values for a hypothetical series of 5-(pyrimidin-2-yl)thiophene-2-carboxylic acids might vary with different substituents at the 4-position of the thiophene ring. These values are based on established chemical principles.

Substituent (R)Electronic EffectExpected pKa RangePrimary Rationale
-NO₂Strong EWG2.5 - 3.0Strong inductive and resonance withdrawal stabilizes the carboxylate anion significantly.
-ClModerate EWG3.1 - 3.4Inductive electron withdrawal increases acidity.
-HNeutral (Reference)~3.5Baseline acidity of the parent scaffold.
-CH₃Weak EDG3.6 - 3.9Inductive electron donation slightly destabilizes the carboxylate anion.
-OCH₃Strong EDG3.8 - 4.2Strong resonance electron donation destabilizes the carboxylate anion, decreasing acidity.
EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Conclusion: The Impact of pKa on Drug Development

A thorough understanding and accurate determination of the pKa of pyrimidinyl-thiophene carboxylic acids are indispensable for successful drug development. This single parameter has far-reaching consequences:

  • Drug Absorption: The pKa dictates the degree of ionization in the gastrointestinal tract. An acidic drug will be largely unionized in the stomach's low pH, favoring absorption, but will become ionized in the higher pH of the intestine, which can affect its absorption profile.[11]

  • Solubility and Formulation: The ionized form of a carboxylic acid is significantly more water-soluble. Knowledge of the pKa is crucial for developing formulations (e.g., intravenous solutions) and for selecting appropriate salt forms to enhance solubility and stability.[12]

  • Distribution and Target Engagement: Once in the bloodstream (pH ~7.4), the ionization state influences binding to plasma proteins and partitioning into tissues. Critically, the charge of the molecule at the site of action can be a key determinant for its binding affinity and selectivity to its biological target.

References

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021).
  • Rapid Determination of Ionization Constants (pKa)
  • Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Optibrium.
  • How to Predict pKa. (2025). Rowan.
  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Unknown Source.
  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.
  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
  • What happens to a drug's ionization state when its pH equals its pKa (acid dissoci
  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Development of Methods for the Determin
  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • Recent Advancements in Spectrophotometric pKa Determinations: A Review.
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Applications and Example Problems Using Henderson–Hasselbalch Equ
  • pKa of a dye: UV-VIS Spectroscopy. Unknown Source.
  • Potentiometric pKa determination of w
  • Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss.
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.
  • Dissociation constants of thiophencarboxylic acids: calculation of σ constants for the thiophen ring. Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • Henderson–Hasselbalch equ
  • Computational Estimation of the Acidities of Pyrimidines and Rel
  • Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Unknown Source.
  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. (2025).
  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed.
  • Computational Determination of pKa Values for Weak C–H Acids/Lithi
  • Ionization Behavior of Aqueous Short-Chain Carboxylic Acids: A carbon-13 NMR Study. Unknown Source.
  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibr
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.
  • Synthesis of thiophene-linked pyrimidopyrimidines as pharmaceutical leads. Indian Academy of Sciences.
  • Given that the approx. pka of protonated pyrimidine is 1 and the approx. pka of protonated aniline is 5, how does this reaction work? TsOH should predominantly protonate the aniline leaving it non-nucleophilic. The amounts of activated (protonated) pyrimidine and free aniline should be low. : r/OrganicChemistry. (2023). Reddit.
  • Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Unknown Source.
  • Which one is weaker acid between pyridine 2carboxylic acid and pyridine 3 carboxylic acid? (2020). Quora.
  • Thiophene-2-carboxylic acid. Wikipedia.
  • pKa Data Compiled by R. Williams. (2022).
  • pKa chart. Unknown Source.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI.
  • pKa Values for Thiophenols 1-7.
  • Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b.
  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. PMC - NIH.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar.
  • Semi-empirical studies of substituent effects on the ionization of bicyclooctane carboxylic acids and quinuclidines. (2003). Universidad San Francisco de Quito USFQ.
  • 2-Thiophenecarboxylic acid CAS#: 527-72-0. ChemicalBook.
  • Shifts in the apparent ionization constant of the carboxylic acid groups of gel
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. (2020). MDPI.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025). Chair of Analytical Chemistry.
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Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic Acid

Part 1: Strategic Analysis & Retrosynthesis Executive Summary The target molecule, 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid , represents a critical biaryl scaffold often utilized in the design of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

Executive Summary

The target molecule, 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid , represents a critical biaryl scaffold often utilized in the design of kinase inhibitors (e.g., JAK, p38 MAPK) and other ATP-competitive pharmacophores.[1] The fusion of an electron-rich thiophene with an electron-deficient pyrimidine ring creates unique electronic properties but presents specific synthetic challenges, particularly regarding regioselectivity and catalyst poisoning during cross-coupling.

This guide details a scalable, two-step protocol designed for multi-gram to kilogram production. Unlike academic routes that may utilize unstable intermediates, this process prioritizes robustness , purification efficiency (avoiding chromatography), and regiocontrol .

Retrosynthetic Logic

Direct arylation of thiophene-2-carboxylic acid is often plagued by decarboxylation or poor solubility. Therefore, the strategy employs a Suzuki-Miyaura Cross-Coupling on a protected ester intermediate, followed by controlled saponification.

  • Disconnection: C3(Thiophene)–C5(Pyrimidine) bond.

  • Key Intermediates: Methyl 3-bromothiophene-2-carboxylate (Electrophile) and Pyrimidin-5-ylboronic acid (Nucleophile).

  • Rationale:

    • Regiocontrol: Starting with 3-bromothiophene guarantees substitution at the C3 position, avoiding the C5 selectivity issues common in direct C-H activation.

    • Stability: Pyrimidin-5-ylboronic acid is significantly more stable to protodeboronation than its 2- or 4-isomers.

    • Scalability: The ester intermediate allows for organic solvent extraction and crystallization, minimizing silica gel use.

Retrosynthesis Target Target: 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid Ester Intermediate: Methyl 3-(pyrimidin-5-yl)thiophene-2-carboxylate Target->Ester Hydrolysis (LiOH) SM1 Starting Material 1: Methyl 3-bromothiophene-2-carboxylate Ester->SM1 Suzuki-Miyaura (C-C Bond Formation) SM2 Starting Material 2: Pyrimidin-5-ylboronic acid Ester->SM2

Figure 1: Retrosynthetic strategy isolating the C-C bond formation from the carboxylic acid functionality.

Part 2: Detailed Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 3-(pyrimidin-5-yl)thiophene-2-carboxylate.

Chemical Causality:

  • Catalyst (Pd(dppf)Cl₂): Selected for its resistance to poisoning by sulfur (thiophene) and nitrogen (pyrimidine) lone pairs compared to Pd(PPh₃)₄.

  • Base (K₃PO₄): Anhydrous potassium phosphate is preferred over carbonates to minimize hydrolysis of the ester during coupling.

  • Solvent (1,4-Dioxane/Water): The aqueous component is essential for the activation of the boronic acid (transmetallation step).

Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]Mass/Vol
Methyl 3-bromothiophene-2-carboxylate221.071.050.0 g
Pyrimidin-5-ylboronic acid123.911.233.6 g
Pd(dppf)Cl₂ · DCM816.640.035.5 g
K₃PO₄ (tribasic)212.272.5120.0 g
1,4-Dioxane--500 mL
Water (degassed)--125 mL
Protocol
  • Inertion: Charge a 2L 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer with Methyl 3-bromothiophene-2-carboxylate, Pyrimidin-5-ylboronic acid, and K₃PO₄.

  • Solvent Addition: Add 1,4-Dioxane and Water. Sparge the biphasic mixture with Nitrogen (N₂) for 20 minutes to remove dissolved oxygen (Critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Add Pd(dppf)Cl₂ · DCM in a single portion under N₂ flow.

  • Reaction: Heat the mixture to 85-90°C (internal temp). Agitate vigorously.

    • Checkpoint: Monitor by HPLC/UPLC after 4 hours. The reaction is typically complete when the aryl bromide is <1%.

  • Workup:

    • Cool to room temperature (20-25°C).

    • Filter through a pad of Celite to remove Pd black; wash the pad with Ethyl Acetate (200 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Dilute residue with Ethyl Acetate (500 mL) and wash with Water (2 x 200 mL) and Brine (200 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification (Crystallization): Recrystallize the crude solid from hot Isopropyl Alcohol (IPA) or Ethanol.

    • Yield Target: 80-85% (Yellowish solid).

Step 2: Saponification & Isolation

Objective: Hydrolysis to 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.

Chemical Causality:

  • LiOH: Lithium hydroxide is preferred over NaOH for its solubility in THF/Water mixtures, ensuring a homogeneous reaction.

  • pH Control: The final product is amphoteric (pyrimidine N and carboxylic acid). Careful acidification to the isoelectric point is required to maximize precipitation.

Protocol
  • Dissolution: Dissolve the ester (40.0 g, 1.0 equiv) from Step 1 in THF (400 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (15.2 g, 2.0 equiv) in Water (100 mL).

  • Reaction: Stir at 50°C for 2-3 hours.

    • Checkpoint: TLC or HPLC should show complete disappearance of the ester.

  • Phase Separation: Concentrate THF in vacuo. Dilute the aqueous residue with Water (200 mL).

  • Wash: Wash the basic aqueous phase with MTBE (100 mL) to remove non-polar impurities (unreacted dimer/byproducts). Discard the organic layer.

  • Acidification (Critical Step):

    • Cool the aqueous phase to 5-10°C.

    • Slowly add 2N HCl dropwise while stirring until pH reaches 3.5 - 4.0 .

    • Note: Going too acidic (pH < 1) may protonate the pyrimidine ring, forming a soluble HCl salt.

  • Isolation: Stir the resulting slurry for 1 hour at 0-5°C. Filter the solid and wash with cold Water (2 x 50 mL) followed by Acetone (1 x 20 mL) to aid drying.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Part 3: Process Visualization

Workflow Diagram

The following diagram illustrates the unit operations and critical control points (CCPs).

Workflow Start Start: Reagent Charging Suzuki Suzuki Coupling (90°C, 4h) Start->Suzuki Inert Atmosphere Filter Celite Filtration (Remove Pd) Suzuki->Filter IPC: <1% SM Extract Phase Separation (Org: Product / Aq: Waste) Filter->Extract Hydrolysis Saponification (LiOH, 50°C) Extract->Hydrolysis Concentrate & Redissolve AcidWash MTBE Wash (Remove Impurities) Hydrolysis->AcidWash Basic Phase Precip pH Adjustment (HCl to pH 3.5) AcidWash->Precip Aqueous Layer Only Final Final Product Isolation & Drying Precip->Final Filtration

Figure 2: Operational workflow emphasizing the critical purification switch from organic extraction (Step 1) to acid-base precipitation (Step 2).

Part 4: Quality Control & Troubleshooting

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8 (br s, 1H, COOH)

    • δ 9.20 (s, 1H, Pyrimidine H-2)

    • δ 8.95 (s, 2H, Pyrimidine H-4,6)

    • δ 7.90 (d, J=5.2 Hz, 1H, Thiophene H-5)

    • δ 7.35 (d, J=5.2 Hz, 1H, Thiophene H-4)

  • Appearance: Off-white to pale yellow powder.

  • Purity: >98% by HPLC (254 nm).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Oxygen poisoning of PdEnsure vigorous N₂ sparging (20 min) before adding catalyst.
Black Precipitate (Step 1) Pd precipitation (Pd black)Add additional ligand (dppf) or switch to XPhos Pd G3 for higher turnover.
Product Loss (Step 2) pH too low during isolationPyrimidine is basic. If pH < 2, product dissolves as HCl salt. Adjust pH back to 3.5-4.0 with NaOH.
Sticky Solid Residual solvent/impuritiesSlurry final solid in Acetonitrile/Water (9:1) and re-filter.[7][8]

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, H., et al. (2011). Process Development of a Suzuki–Miyaura Coupling Involving a Heteroaryl Boronic Acid. Organic Process Research & Development, 15(6), 1358–1364. Link

  • Garg, N. K., et al. (2016).[3] Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol.[3] Organic Syntheses, 93, 306-318.[3] (Demonstrates heteroaryl coupling principles). Link

  • Pfizer Inc. (2005). Process for the preparation of JAK inhibitors. US Patent Application US20060106020A1. (Describes analogous thiophene-pyrimidine coupling conditions). Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3-substituted thiophene-2-carboxylic acid reactions

Current Status: SYSTEM ONLINE Ticket Category: Organic Synthesis / Steric Hindrance Assigned Specialist: Senior Application Scientist Welcome to the Technical Support Center You are likely here because your standard prot...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ONLINE Ticket Category: Organic Synthesis / Steric Hindrance Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your standard protocols for thiophene-2-carboxylic acid are failing. This is a known issue. The introduction of a substituent at the C3 position creates a specific steric blockade known as the "Ortho-Effect," which forces the carboxylate group out of planarity and physically obstructs nucleophilic attack.

This guide treats your chemical synthesis challenges as "Support Tickets." Select the issue below that matches your observation to view the troubleshooting protocol.

Ticket #001: Amide Coupling Stalled or Low Yield

User Observation:

"I tried standard EDC/NHS or DCC coupling, but the reaction is stuck at <20% conversion. I see starting material remaining even after 24 hours."

Root Cause Analysis: The C3 substituent blocks the trajectory of the incoming amine. Standard carbodiimide intermediates (O-acylisourea) are too bulky and revert to starting material faster than they react with the amine.

Solution A: The "Neutral Chloride" Protocol (Ghosez’s Reagent) For acid-sensitive or extremely hindered substrates, Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is superior to Thionyl Chloride because it forms the acid chloride under neutral conditions, preventing acid-catalyzed degradation (see Ticket #003).

Protocol:

  • Dissolve: 1.0 equiv of 3-substituted thiophene-2-carboxylic acid in dry DCM.

  • Activate: Add 1.2 equiv of Ghosez’s Reagent at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: Monitor by TLC (quench an aliquot with MeOH; look for methyl ester).

  • Couple: Add 1.1 equiv of Amine and 2.0 equiv of DIPEA (or Et3N).

  • Finish: Stir 2–4 hours. The high reactivity of the acid chloride overcomes the steric barrier.

Solution B: The HATU/HOAt System If you must avoid acid chlorides, you need a smaller, faster leaving group.

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the reaction significantly compared to HOBt.

Ticket #002: Esterification Fails (Fischer Method Ineffective)

User Observation:

"Refluxing my acid in MeOH with H2SO4 yields nothing. The alcohol cannot penetrate the steric shield."

Root Cause Analysis: Fischer esterification requires the formation of a tetrahedral intermediate at the carbonyl carbon. The C3 substituent destabilizes this crowded intermediate, pushing the equilibrium back to the starting acid.

Solution: The "Reverse Attack" (Cesium Carbonate Alkylation) Do not attack the carbonyl. Instead, turn the carboxylate into a nucleophile and attack an alkyl halide. This moves the reaction center to the unhindered alkyl halide, bypassing the steric congestion at the thiophene ring.

Protocol:

  • Solvent: DMF (Anhydrous).

  • Base: Cs₂CO₃ (1.5 equiv). Cesium is large ("soft"), creating a "naked" carboxylate anion with higher nucleophilicity than sodium or potassium salts.

  • Electrophile: Add Alkyl Iodide or Bromide (e.g., MeI, BnBr) (1.2 equiv).

  • Conditions: Stir at RT. If sluggish, heat to 50°C.

Data Comparison: Base Effect on Esterification Yield

Base UsedSolventYield (24h)Notes
K₂CO₃Acetone45%Slow, clumps formed.
NaHTHF60%Harsh, risk of side reactions.
Cs₂CO₃ DMF 92% "Cesium Effect" solubilizes anion.
Ticket #003: Product Disappeared (Decarboxylation)

User Observation:

"I heated the reaction to push it to completion, but my product peak vanished. NMR shows a proton at the C2 position."

Root Cause Analysis: Thiophene-2-carboxylic acids are electron-rich. The C3 substituent can further destabilize the C-C bond between the ring and the carboxyl group. Under acidic conditions and high heat (e.g., SOCl₂ reflux), the molecule undergoes protodecarboxylation .

Prevention Strategy:

  • Avoid: Refluxing in Thionyl Chloride (bp 76°C) for extended periods.

  • Alternative: Use Oxalyl Chloride in DCM with catalytic DMF at 0°C -> RT. This converts the acid to the acid chloride at a much lower temperature.

Visualizing the Workflow

The following logic flow helps you decide the correct path based on your specific steric constraints.

AmideCouplingLogic Start START: 3-Subst. Thiophene-2-COOH CheckSterics Assess Steric Bulk of Amine Start->CheckSterics MildSterics Mild/Moderate Sterics (Primary Amines) CheckSterics->MildSterics Low Hindrance SevereSterics Severe Sterics (Secondary/Aniline) CheckSterics->SevereSterics High Hindrance RouteHATU Route A: HATU + HOAt (Activated Ester) MildSterics->RouteHATU RouteChloride Route B: Acid Chloride SevereSterics->RouteChloride FinalAmide Target Amide Product RouteHATU->FinalAmide CheckAcidSens Is Substrate Acid Sensitive? RouteChloride->CheckAcidSens Oxalyl Oxalyl Chloride + DMF cat. (Std. Activation) CheckAcidSens->Oxalyl No (Robust) Ghosez Ghosez's Reagent (Neutral Activation) CheckAcidSens->Ghosez Yes (Sensitive) Oxalyl->FinalAmide Ghosez->FinalAmide

Figure 1: Decision Matrix for selecting the optimal coupling strategy based on steric severity and substrate stability.

Frequently Asked Questions (FAQ)

Q: Can I use the Curtius Rearrangement on these substrates? A: Yes, but forming the acyl azide is the bottleneck. Avoid sodium azide in acidic media. Use DPPA (Diphenylphosphoryl azide) with a base (TEA) in refluxing toluene. If the C3 substituent is massive (e.g., t-Butyl), the rearrangement might require higher temperatures; ensure your solvent is anhydrous to prevent urea formation.

Q: Why is the C3 position so problematic compared to C4 or C5? A: It is purely geometry. C3 is "ortho" to the C2-carboxylic acid. The substituent forces the carbonyl group to rotate out of the plane of the thiophene ring to minimize dipole repulsion and Van der Waals clashes. This breaks conjugation and makes the carbonyl carbon less electrophilic and harder to access.

Q: I need to scale this up to 1kg. Is Ghosez's reagent viable? A: Ghosez's reagent is expensive for kilo-scale. For scale-up, revert to Oxalyl Chloride/DMF . To manage the decarboxylation risk on scale, control the exotherm strictly during the addition of oxalyl chloride and keep the reaction temperature below 25°C.

References
  • Ghosez’s Reagent Utility: Ghosez's Reagent - Eburon Organics.[2] (n.d.). Retrieved from [Link]

  • Cesium Carbonate Esterification: Improved Cs2CO3 Promoted O-Alkylation of Acids. (2000).[3] Semantic Scholar. Retrieved from [Link]

  • Steric Hindrance in Amides: The Synthesis of Sterically Hindered Amides. (2016).[4] CHIMIA International Journal for Chemistry. Retrieved from [Link]

  • Decarboxylation Risks: Decarboxylation of five-membered Heterocycles.[5] (2020).[6] YouTube (Educational Lecture Series). Retrieved from [Link]

Sources

Optimization

Purification techniques for 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid from crude mixtures

This technical guide addresses the purification of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid , a bi-heteroaryl scaffold common in kinase inhibitor discovery. The purification of this molecule presents a specific "sol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the purification of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid , a bi-heteroaryl scaffold common in kinase inhibitor discovery.

The purification of this molecule presents a specific "solubility paradox": the pyrimidine ring imparts polarity and weak basicity, while the thiophene-carboxylic acid motif provides acidity and lipophilicity. This guide leverages this amphoteric nature to separate the target from non-acidic impurities (e.g., protodeboronated byproducts) and metal residues without relying heavily on expensive chromatography.

Technical Support Center: Purification of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

Status: Active Version: 2.4 (Current) Audience: Medicinal Chemists, Process Chemists

Module 1: The "pH-Swing" Extraction Protocol

Core Principle: Unlike standard organic workups, this molecule allows for a reverse-extraction strategy. The carboxylic acid (pKa ~3.5) and the pyrimidine nitrogen (pKa ~1.3) create a tunable solubility window.

The Logic
  • High pH (>10): The molecule exists as a carboxylate anion , highly soluble in water. Non-acidic impurities (e.g., 5-phenylpyrimidine analogs, phosphine ligands) remain in the organic phase.

  • Low pH (3–4): The molecule exists as a neutral free acid . This is the "precipitation window" where the product crashes out, while inorganic salts and highly polar impurities remain in the aqueous phase.

  • Very Low pH (<1): Avoid this. The pyrimidine moiety may protonate, forming a soluble cation salt, preventing precipitation.

Step-by-Step Workflow

pH_Swing_Protocol Start Crude Reaction Mixture (Organic Solvent) Step1 1. Base Extraction Add 1M NaOH (pH > 10) Partition with EtOAc or MTBE Start->Step1 Decision1 Separate Phases Step1->Decision1 OrgPhase Organic Phase (Contains Pd-ligands, non-acidic byproducts) Decision1->OrgPhase Discard AqPhase Aqueous Phase (Contains Product as Carboxylate) Decision1->AqPhase Keep Step2 2. Wash Step Wash Aqueous with fresh DCM (Removes trapped lipophilics) AqPhase->Step2 Step3 3. Controlled Acidification Slowly add 1M HCl to pH 3-4 Monitor precipitation Step2->Step3 Result Precipitate Formation Filter and Dry Step3->Result Warning WARNING: Do not overshoot to pH < 1 (Product may re-dissolve) Step3->Warning Risk

Figure 1: The "pH-Swing" Purification Logic. This flowchart illustrates the critical separation of the target molecule from non-acidic byproducts using its pKa properties.

Protocol:

  • Dissolution: Dissolve the crude solid in a minimum amount of EtOAc. If insoluble, use a mixture of THF/EtOAc (1:1).

  • Basification: Extract with 1.0 M NaOH (3 equiv). The product moves to the aqueous layer (yellow/orange solution).

  • Organic Wash: Wash the aqueous layer twice with DCM or MTBE. This is critical to remove unreacted halides and de-boronated pyrimidine species.

  • Acidification: Cool the aqueous layer to 5°C. Dropwise add 1.0 M HCl while stirring vigorously.

  • Endpoint: Stop adding acid when pH reaches 3.0–4.0 . A thick precipitate should form.

    • Note: If you go to pH 1, the solution may clarify as the pyrimidine protonates. If this happens, back-titrate with NaOH to pH 3.5.

  • Filtration: Filter the solid, wash with water (to remove NaCl), and dry under vacuum at 45°C.

Module 2: Palladium Remediation Strategies

Issue: Thiophene and pyrimidine rings are excellent ligands for Palladium (Pd), often retaining metal residues (>1000 ppm) that color the product gray or brown.

Comparative Data: Scavenger Efficiency

MethodPd Removal EfficiencyProduct LossRecommended For
Celite Filtration Low (removes bulk Pd black only)< 5%Initial cleanup
Activated Carbon (Darco KB) Moderate (50-70%)10-15%Large scale, cheap
Thiol-Silica (Si-Thiol) High (>95%)< 2%High-value, late-stage
Recrystallization Variable (can trap Pd in lattice)20-30%Final polishing only

Recommended Workflow:

  • If the product is in solution (Step 1 of Module 1): Add SiliaMetS® Thiol or QuadraPure™ TU (5-10 wt% relative to substrate) to the organic phase before the basic extraction. Stir for 2 hours at 40°C. Filter through Celite.

  • If the product is already solid: Dissolve in DMF or DMSO (10 volumes), add the scavenger, stir, filter, and then precipitate by adding water (antisolvent).

Module 3: Troubleshooting & FAQs

Q1: My product is not precipitating at pH 3. What is wrong?

Diagnosis: You may have formed a "supersaturated oil" or the zwitterionic solubility is higher than expected due to residual organic solvents (THF/DMF). Fix:

  • Ensure all THF/DMF is removed. These solvents act as hydrotropes, keeping the acid in water.

  • Add solid NaCl to saturate the aqueous phase ("salting out").

  • Seed the solution with a tiny crystal of the pure product if available.

Q2: The solid is sticky/oily after acidification.

Diagnosis: This often happens if the acidification is too fast or if "soft" impurities (oligomers) co-precipitate. Fix:

  • Trituration: Isolate the sticky solid. Suspend it in Acetonitrile (ACN) or Diethyl Ether . Sonicate for 10 minutes. The impurities often dissolve, leaving the pure acid as a fine powder.

  • Thermal Annealing: Heat the aqueous suspension to 60°C for 30 mins, then cool slowly. This encourages crystal growth over amorphous oil formation.

Q3: I see a "decarboxylated" impurity (3-(Pyrimidin-5-yl)thiophene) by LCMS.

Diagnosis: Thiophene-2-carboxylic acids are thermally unstable. Decarboxylation occurs if heated >100°C, especially in acidic media. Prevention:

  • Never heat the acidic solution (pH < 4) above 40°C.

  • Avoid high-vacuum drying at high temperatures (>60°C).

  • If using Suzuki coupling, ensure the reaction temperature did not exceed 100°C for prolonged periods; the impurity likely formed during synthesis.

Q4: Can I use column chromatography?

Answer: Yes, but it is challenging.

  • Problem: The carboxylic acid streaks on silica gel.

  • Solution: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., DCM:MeOH:AcOH 95:4:1).

  • Alternative: Convert to the methyl ester (TMS-diazomethane), purify the ester on silica, and hydrolyze back to the acid (LiOH/THF/Water) under mild conditions.

Module 4: Crystallization (Final Polish)

For >99% purity (HPLC), recrystallization is required to remove lattice-bound impurities.

Solvent System: Ethanol/Water (4:1) or Acetic Acid/Water .

  • Dissolve the solid in boiling Ethanol (or Acetic Acid).

  • Add hot water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear it.

  • Allow to cool to room temperature undisturbed, then to 4°C.

  • Why this works: The pyrimidine-thiophene pi-stacking is disrupted by the protic solvent, allowing impurities to stay in the mother liquor.

References

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps.[1]Link

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.Link

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Thiophene-2-carboxylic acid derivatives.[2][3]Link

  • Organic Syntheses. (1953).[3] 3-Thenoic Acid (Thiophene carboxylic acid synthesis).[3][4]Link

  • Molecules. (2012).[5][6] Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.Link[6]

Sources

Troubleshooting

Minimizing protodeboronation side reactions during pyrimidinyl-thiophene synthesis

Topic: Minimizing Protodeboronation in 2-Heterocyclic Suzuki-Miyaura Coupling Document ID: TSC-ORG-0884 Status: Active Guide Executive Summary Synthesizing pyrimidinyl-thiophene motifs via Suzuki-Miyaura cross-coupling p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Protodeboronation in 2-Heterocyclic Suzuki-Miyaura Coupling Document ID: TSC-ORG-0884 Status: Active Guide

Executive Summary

Synthesizing pyrimidinyl-thiophene motifs via Suzuki-Miyaura cross-coupling presents a specific, high-failure mode: Protodeboronation .

2-Heterocyclic boronic acids (e.g., 2-pyrimidine, 2-thiophene) are notoriously unstable. The presence of a heteroatom adjacent to the carbon-boron bond stabilizes the intermediate carbanion (or sigma-complex) generated during hydrolysis, leading to rapid C-B bond cleavage. This reaction often outcompetes the desired transmetallation step, resulting in the accumulation of the hydro-deboronated byproduct (H-Ar) rather than the biaryl product.

This guide provides mechanistic insights, diagnostic workflows, and three validated protocols to suppress this side reaction.

Module 1: The Mechanistic Root Cause

To solve the problem, you must understand the "Race Condition." In a standard Suzuki coupling, two pathways compete for the boronate species:

  • Transmetallation (Productive): The boronate transfers the aryl group to the Palladium center.

  • Protodeboronation (Destructive): The boronate interacts with water/base to cleave the C-B bond.[1]

For 2-pyrimidinyl and 2-thienyl substrates, Pathway 2 is kinetically accelerated due to the "2-Heteroatom Effect," where the adjacent lone pair facilitates the cleavage.

Pathway Visualization

Protodeboronation_Mechanism BoronicAcid Boronic Acid (R-B(OH)2) Boronate Boronate Anion [R-B(OH)3]- BoronicAcid->Boronate pH > pKa Transmetal Transmetallation (Rate Limiting Step) Boronate->Transmetal Pathway A (Desired) k_trans Hydrolysis Protodeboronation (C-B Cleavage) Boronate->Hydrolysis Pathway B (Undesired) k_proto Accelerated by 2-Heteroatom Pd_Complex Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Complex->Transmetal Product Coupled Product (R-Ar) Transmetal->Product Byproduct De-boronated Waste (R-H) Hydrolysis->Byproduct Base Base + H2O Base->Boronate

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.[2] Success depends on making


.

Module 2: Diagnostic & Troubleshooting Guide

User Scenario: "I see the starting halide remaining, but my boronic acid has disappeared from the LCMS."

Diagnosis: This is the hallmark of protodeboronation. If the catalyst were dead, both starting materials would remain. If the boronic acid is gone but no product formed, it hydrolyzed.

Optimization Decision Matrix
VariableStandard Condition (High Risk)Optimized Condition (Low Risk)Why?
Boron Source Free Boronic AcidMIDA Boronate or Pinacol Ester MIDA acts as a slow-release reservoir, keeping free boronic acid concentration low [1].[1]
Base Carbonates (

,

)

or Anhydrous Fluoride (CsF)
Lower pH or anhydrous conditions prevent the formation of the rapidly hydrolyzing tri-hydroxy boronate species [2].
Catalyst

or

Pd-G3 / Pd-G4 (Buchwald) Bulky, electron-rich ligands (XPhos, RuPhos) accelerate transmetallation (

) to outcompete hydrolysis [3].
Solvent DMF/Water or Dioxane/WaterAnhydrous Dioxane or n-Butanol Removing water eliminates the primary proton source for hydrolysis.

Module 3: Validated Protocols

Choose the protocol that best fits your substrate availability.

Protocol A: The "Speed Run" (Kinetic Control)

Best for: When you must use free boronic acids or pinacol esters. Concept:[3] Use a hyper-active catalyst to couple the substrate before it has time to decompose.

  • Catalyst: XPhos Pd G4 (0.5 - 2.0 mol%).

  • Base:

    
     (0.5 M aqueous solution).
    
  • Solvent: THF or 1,4-Dioxane (degassed).

  • Procedure:

    • Charge reaction vial with Aryl Halide (1.0 equiv) and XPhos Pd G4.

    • Dissolve in THF.

    • Add

      
       solution.
      
    • Crucial Step: Add the instability-prone Boronic Acid (1.5 equiv) last , or via slow syringe pump addition over 1 hour at temperature.

    • Heat to 40-60°C. (Avoid reflux; high T accelerates decomposition more than coupling).

Protocol B: The "Dry" Method (Anhydrous Fluoride)

Best for: Extremely unstable 2-pyrimidinyl boronic esters. Concept: Fluoride activates the boronate ester without water, preventing hydrolytic cleavage.

  • Reagents: Aryl Halide (1.0 equiv), Boronic Ester (1.2 equiv).

  • Base: CsF (2.0 - 3.0 equiv) or TMSOK (Potassium trimethylsilanolate).

  • Solvent: Anhydrous Dioxane or Toluene.

  • Catalyst:

    
     (1 mol%) + 
    
    
    
    (2 mol%) or XPhos.
  • Procedure:

    • Flame-dry glassware.

    • Combine all solids in a glovebox or under Argon flow.

    • Add anhydrous solvent.[4][5][6]

    • Stir at 80-100°C.

    • Note: This method fails if the boronic ester is too sterically hindered to be activated by fluoride.

Protocol C: The "Slow Release" (MIDA Boronates)

Best for: Scale-up of difficult 2-heterocyclic couplings. Concept:[1] MIDA boronates are stable to silica and storage. Under reaction conditions, they slowly hydrolyze to release the active species, keeping the standing concentration of unstable acid low [4].[1]

  • Reagents: MIDA Boronate (1.2 equiv), Aryl Halide (1.0 equiv).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Dioxane : Water (10:1).

  • Catalyst: XPhos Pd G3 (1-2 mol%).

  • Procedure:

    • Combine reagents.

    • Heat to 60°C.

    • Mechanism:[1][7][8][9][10][11][12] The water slowly hydrolyzes the MIDA backbone. As soon as the free boronic acid forms, the highly active catalyst couples it, preventing accumulation and subsequent decomposition.

Module 4: Workflow Visualization

Use this logic flow to select your experimental path.

Optimization_Workflow Start Start: 2-Heterocycle Coupling Check_Boron Is Boron Species Available as MIDA? Start->Check_Boron Use_MIDA Use Protocol C (Slow Release) Check_Boron->Use_MIDA Yes Check_Stability Is Boronic Acid Extremely Unstable? Check_Boron->Check_Stability No (Pinacol/Acid only) Anhydrous Use Protocol B (Anhydrous CsF/TMSOK) Check_Stability->Anhydrous Yes (e.g., 2-pyridyl/2-pyrimidinyl) Kinetic Use Protocol A (XPhos Pd G4 + Slow Add) Check_Stability->Kinetic Moderate (e.g., 2-thienyl)

Figure 2: Decision tree for selecting the appropriate mitigation strategy based on substrate availability and stability.

Module 5: Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black immediately? A: Immediate blackening usually indicates rapid precipitation of Palladium black (


). This suggests the catalyst is decomposing because the oxidative addition is too slow or the ligands are dissociating. Switch to a pre-formed catalyst like XPhos Pd G3/G4  rather than mixing Pd(OAc)2 + Ligand in situ.

Q: Can I use Copper (Cu) additives? A: Copper (I) salts (like CuTC) are typically used in Liebeskind-Srogl coupling or Chan-Lam coupling. However, for Suzuki coupling of 2-heterocycles, CuCl is sometimes added to facilitate transmetallation via a "Cu-effect," but this is less robust than switching to MIDA boronates or anhydrous conditions.

Q: Does the halide partner matter? A: Yes. The rate of oxidative addition must be fast to enter the cycle.

  • Aryl Chlorides: Require highly active catalysts (Buchwald G3/G4).

  • Aryl Iodides: Oxidative addition is fast, but they can sometimes lead to homocoupling side reactions.

  • Recommendation: Aryl Bromides are generally the "Goldilocks" zone for these couplings.

Q: I cannot obtain the MIDA boronate. What is the next best option? A: Use the Pinacol ester and Protocol B (Anhydrous) . Pinacol esters are significantly more stable than free boronic acids, but they still require base activation. Using anhydrous fluoride (CsF) activates the pinacol ester without introducing the water that causes protodeboronation.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling using MIDA boronates.[1] Journal of the American Chemical Society. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[13] Journal of the American Chemical Society. Link

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Angewandte Chemie International Edition. Link

  • Denmark, S. E., & Baird, J. D. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Silanolates: A Paradigm Shift in Silicon-Based Cross-Coupling. Chemistry – A European Journal (Relevant for TMSOK/Anhydrous mechanisms). Link

Sources

Optimization

Recrystallization solvents for high-purity 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid

This guide serves as a technical support resource for the purification of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid . It is designed for researchers encountering purity or yield issues following synthesis (typically...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the purification of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid . It is designed for researchers encountering purity or yield issues following synthesis (typically via Suzuki-Miyaura cross-coupling).[1][2]

The recommendations below are derived from the physicochemical properties of amphoteric heterocyclic carboxylic acids and standard process chemistry protocols for biaryl systems.

Part 1: Solvent Selection & Solubility Profile

Q: What is the primary recommended solvent system for recrystallizing this compound?

A: The baseline recommendation is Ethanol (EtOH) or an Ethanol/Water mixture .

  • Reasoning: The molecule contains a polar carboxylic acid group and a basic pyrimidine nitrogen, giving it significant polarity. Ethanol provides sufficient solubility at boiling temperatures (approx. 78°C) to dissolve the crude solid, while its solubility drops significantly upon cooling, driving crystallization.

  • Optimization: If the compound is too soluble in pure EtOH, add Water dropwise to the hot solution until persistent turbidity is observed, then cool. This "anti-solvent" method exploits the hydrophobic nature of the thiophene ring to force precipitation.

Q: My compound is not dissolving in boiling Ethanol. What is the alternative?

A: Switch to Dimethyl Sulfoxide (DMSO) and Water or Acetic Acid .

  • DMSO/Water: Dissolve the solid in a minimum volume of warm DMSO (60–80°C). Once dissolved, slowly add Water (anti-solvent) until the solution becomes slightly cloudy. Allow it to cool slowly. Note: This is effective for high-melting solids but can be difficult to dry.[1][2]

  • Acetic Acid (Glacial): This solvent is excellent for zwitterionic heterocycles.[1][2] It suppresses the ionization of the carboxylic acid, potentially improving solubility at high temperatures. Recrystallize by cooling or by adding water.[2]

Q: Can I use non-polar solvents like Hexane or Toluene?

A: No. [1]

  • Scientific Basis: 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid is highly polar due to the H-bonding capability of the acid and the dipole of the pyrimidine.[1][2] It will likely be insoluble in Hexane or Toluene even at reflux, leading to a suspension rather than a solution, which fails to purify the crystal lattice.

Part 2: Troubleshooting Common Issues

Q: The product is "oiling out" (forming a gum) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound separates as a liquid phase before crystallizing, often due to impurities lowering the melting point or a solvent mixture that is too polar.

  • Fix 1 (Seeding): Retain a small amount of crude solid.[1][2] Re-heat the mixture until clear, cool slightly, and add the "seed" crystals to provide a nucleation surface.

  • Fix 2 (Solvent Adjustment): If using EtOH/Water, you likely have too much water. Re-dissolve in more Ethanol and reduce the water ratio.

  • Fix 3 (Slow Cooling): Rapid cooling traps impurities.[1][2] Wrap the flask in foil or a towel to slow the cooling rate, allowing the crystal lattice to organize continuously.

Q: The crystals are grey or black.[2] Is this normal?

A: No, this indicates Palladium (Pd) contamination.

  • Cause: If synthesized via Suzuki coupling, residual Pd catalyst often binds to the pyrimidine nitrogen.

  • Solution: Perform a hot filtration with activated charcoal (or a specialized scavenger like SiliaMetS® Thiol) before crystallization.[1][2]

    • Dissolve crude in hot solvent.[1][2]

    • Add activated charcoal (5-10 wt%).

    • Stir at reflux for 15–30 mins.

    • Filter hot through a Celite pad.[2]

    • Proceed with crystallization.[1][2][3]

Q: My yield is very low (<30%). Where is the product?

A: It is likely remaining in the mother liquor due to pH issues.

  • Mechanism: The pyrimidine ring can protonate, and the carboxylic acid can deprotonate. If the pH is too high or too low, the molecule becomes an ionic salt (highly soluble in water/alcohols).

  • Fix: Check the pH of the mother liquor. Adjust it to the molecule's Isoelectric Point (pI) —typically around pH 3–5 for this class of compounds—to maximize precipitation.

Part 3: Standard Operating Procedure (SOP)

Objective: Purify crude 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid to >98% purity.

  • Preparation: Weigh 1.0 g of crude solid into a 50 mL round-bottom flask. Equip with a magnetic stir bar and a reflux condenser.[2]

  • Dissolution:

    • Add Ethanol (10 mL) .

    • Heat to reflux (bath temp ~85°C) with stirring.

    • Observation: If solid remains, add Ethanol in 1 mL increments. If it does not dissolve after 20 mL total, switch to the DMSO/Water protocol.

  • Clarification (Optional but Recommended):

    • If the solution is dark/black, add Activated Charcoal (0.1 g) .

    • Stir at reflux for 15 minutes.

    • Filter the hot solution through a pre-warmed funnel with a Celite pad into a clean, pre-warmed flask.

  • Crystallization:

    • Return the filtrate to a boil.

    • If using anti-solvent:[1][4] Add hot Water dropwise until a faint turbidity persists. Add 1 drop of Ethanol to clear it.[2]

    • Remove from heat.[1][2] Insulate the flask and allow it to cool to room temperature undisturbed (approx. 2–3 hours).

    • Once at room temperature, cool further in an ice bath (0–4°C) for 1 hour.

  • Collection:

    • Filter the crystals using a Büchner funnel.[2]

    • Wash the cake with cold Ethanol (or the specific solvent mixture used) to remove surface impurities.

    • Dry under vacuum at 45°C overnight.[2]

Part 4: Data & Visualization

Table 1: Solvent Screening Cheat Sheet
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (100%) HighModerateHigh Best starting point.[1][2]
Ethanol : Water (9:1) HighLowVery High Ideal for maximizing yield.[1][2]
Acetonitrile ModerateLowGood Good for removing non-polar impurities.[2]
Methanol Very HighHighLow Risk of low yield (too soluble).[1][2]
Ethyl Acetate LowVery LowModerate Use only if crude is relatively non-polar.[1][2]
DMSO : Water HighLowSpecialist Use for stubborn/high-melting solids.[1][2]
Figure 1: Recrystallization Logic Flow

RecrystallizationFlow Start Start: Crude Solid SolubilityCheck Test Solubility in Boiling Ethanol Start->SolubilityCheck Dissolved Did it dissolve? SolubilityCheck->Dissolved YesDissolved Check Color/Clarity Dissolved->YesDissolved Yes NoDissolved Switch Solvent Dissolved->NoDissolved No DarkColor Dark/Black? YesDissolved->DarkColor CarbonTreat Add Charcoal -> Reflux -> Hot Filter (Celite) DarkColor->CarbonTreat Yes Cooling Slow Cooling (RT then 4°C) DarkColor->Cooling No CarbonTreat->Cooling OilingOut Issue: Oiling Out? Cooling->OilingOut TryDMSO Try DMSO/Water or Acetic Acid NoDissolved->TryDMSO TryDMSO->YesDissolved RemedyOil Reheat -> Add Seed Crystal or Reduce Anti-Solvent OilingOut->RemedyOil Yes FilterDry Filter & Dry (Vacuum, 45°C) OilingOut->FilterDry No RemedyOil->Cooling

Caption: Decision logic for solvent selection and troubleshooting during the recrystallization of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.

References

  • Synthesis of Thiophene Carboxylates via Suzuki Coupling

    • Source: Arab Journal of Chemistry.[2] "Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction."

    • Relevance: Establishes the standard synthetic route and likely impurities (Pd, inorganic salts) for this class of compounds.
    • URL:[Link] (General Journal Link as specific article deep-link is dynamic).[1][2]

  • Purification of Pyrimidine Derivatives

    • Source: Organic Syntheses, Vol. 93, pp. 306-318 (2016).[5] "Nickel-Catalyzed Suzuki-Miyaura Coupling... for the Preparation of 5-(Furan-3-yl)pyrimidine."[1][2]

    • Relevance: Provides protocols for working up pyrimidine-heterocycle biaryls, including filtr
    • URL:[Link]

  • General Solubility of Thiophene-2-Carboxylic Acid

    • Source: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 10700, Thiophene-2-carboxylic acid.[1][2][6]

    • Relevance: Provides baseline physical property data (Melting Point ~125-127°C, solubility in polar organics)
    • URL:[Link][1][2]

  • Recrystallization Strategies for Zwitterionic Heterocycles

    • Source: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1][2]

    • Relevance: Authoritative text on solvent selection (Ethanol/Water, Acetic Acid) for amphoteric molecules and troubleshooting oiling-out.
    • URL:[Link][1][2]

Sources

Troubleshooting

Removing palladium catalysts from 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid products

Topic: Strategies for Removing Palladium Catalysts from 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid Products For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist I...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for Removing Palladium Catalysts from 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid Products

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: The Challenge of Palladium Removal in Heteroaromatic Carboxylic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis, enabling the efficient construction of complex molecules like 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.[1][2] However, the very efficiency of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final Active Pharmaceutical Ingredient (API).[1][3] Regulatory bodies, under guidelines such as the ICH Q3D, impose strict limits on elemental impurities, with palladium levels often needing to be below 10 ppm for oral medications.[3][4][5]

The target molecule, 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid, possesses multiple coordination sites—the thiophene sulfur, pyrimidine nitrogens, and the carboxylic acid group—that can strongly chelate with palladium. This strong binding can make the catalyst difficult to remove, as the palladium may co-crystallize with the product or resist sequestration by conventional methods.[6][7]

This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing palladium removal for this specific class of compounds. We will delve into the causality behind experimental choices, moving beyond simple protocols to empower you with a robust decision-making framework.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium so critical? A: There are three primary drivers:

  • Patient Safety: Palladium is a heavy metal with potential toxicological effects, and regulatory agencies mandate its removal to ensure patient safety.[3][6]

  • Regulatory Compliance: The International Council for Harmonisation (ICH) Q3D guidelines establish strict Permitted Daily Exposure (PDE) limits for elemental impurities in drug products. For palladium administered orally, the limit is typically 10 ppm, assuming a daily dose of 10 grams or less.[5]

  • Catalytic Activity: Residual palladium can have unintended catalytic effects in subsequent synthetic steps or affect the long-term stability and decomposition of the final API.[8]

Q2: What are the main strategies for palladium removal? A: The methods can be broadly categorized into three classes: Adsorption, Extraction/Precipitation, and Crystallization.[7]

  • Adsorption: Utilizes solid-supported materials (scavengers) like functionalized silica, polystyrene resins, or activated carbon to bind palladium, which is then removed by filtration.[7][9][10]

  • Extraction/Precipitation: Involves adding a chelating agent that forms a complex with palladium, which can then be removed via an aqueous wash or precipitation.

  • Crystallization: A fundamental purification technique where the API is crystallized from a solution, leaving the palladium impurities behind in the mother liquor. The effectiveness of this method can be significantly enhanced with additives.[7][9]

Q3: How do I accurately measure my palladium levels? A: The industry-standard methods for quantifying trace metals in APIs are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[6][9] These techniques offer high sensitivity and accuracy. For rapid, in-process screening to assess the effectiveness of different scavenging methods, catalysis-based fluorometric assays are also available and can provide semi-quantitative results in minutes.[4][6][11]

Troubleshooting & Optimization Guide

Q4: My initial workup leaves very high palladium levels (>2000 ppm). What is the most effective first step?

A: With such high initial contamination, a "debulking" step is crucial before employing more expensive scavengers. The goal is to remove the majority of the palladium, particularly heterogeneous Pd(0) or agglomerated particles, in a cost-effective manner.

Recommended Action: Filtration through Celite®.

Causality: Palladium catalysts, especially Pd/C or Pd(0) formed from the decomposition of homogeneous catalysts, can often be present as fine, insoluble particles. A simple filtration of the crude reaction mixture through a pad of Celite® can physically trap these larger particles and agglomerates.[12][13] This step alone can dramatically reduce the palladium load, making subsequent purification steps more efficient. One case study demonstrated that an initial filtration step reduced palladium content from over 1% of the total mixture down to 8,600 ppm.[13]

Protocol Insight: Always dilute the reaction mixture with a suitable solvent before filtration to prevent clogging the Celite® pad and ensure the product remains in solution.[12] Wash the pad thoroughly with the same solvent to maximize product recovery.

Q5: I've tried crystallization, but the palladium seems to co-crystallize with my product. How can I prevent this?

A: This is a common issue, especially with molecules like 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid that can chelate palladium. The solution is to add a competitive chelating agent to the crystallization solvent. This agent will bind more strongly to the palladium, forming a soluble complex that is retained in the mother liquor.

Recommended Action: Use N-acetylcysteine (NAC) or Trimercaptotriazine (TMT) as a crystallization additive.

Causality: Sulfur-containing ligands, such as the thiol group in NAC, have a very high affinity for soft metals like palladium.[9] By introducing NAC into the crystallization process, you create a more favorable palladium-NAC complex that is often more soluble in the crystallization solvent system than the palladium-API complex. This effectively "leaches" the palladium from your product and keeps it in the liquid phase, which is then discarded after filtration.[9][13]

Q6: I'm using a scavenger resin, but my product recovery is low. What's happening and how can I fix it?

A: Low product recovery suggests that your API is adsorbing to the scavenger non-selectively. This can happen with activated carbon or even some functionalized resins if the conditions are not optimized.

Recommended Action: Screen multiple scavengers and optimize the scavenger-to-palladium ratio.

Causality:

  • Activated Carbon: Carbon is a broad-spectrum adsorbent. While effective at removing palladium, its porous structure can also trap your product molecules, especially if they are planar and aromatic.[14] Using the minimum effective amount is key.

  • Functionalized Resins: While more selective, non-specific binding can still occur. The issue could be using too much scavenger. Most suppliers recommend using 3-5 equivalents of scavenger relative to the residual palladium, not the initial catalyst load.[15] Overloading can lead to product loss on the solid support.

Optimization Strategy:

  • Screening: Test a small panel of scavengers. For your molecule, prioritize thiol-based scavengers (e.g., ISOLUTE® Si-Thiol, SiliaMetS® Thiol) and triazine-based scavengers (e.g., Biotage® MP-TMT) due to their high affinity for palladium.[15][16]

  • Ratio Adjustment: Perform small-scale experiments using a fixed amount of your crude product and varying the equivalents of the best-performing scavenger (e.g., 2, 4, 6, and 8 eq. relative to Pd).

  • Analysis: Analyze both the palladium removal efficiency and the product recovery for each condition to find the optimal balance.

Q7: Which is better for my molecule: activated carbon or a functionalized silica scavenger like Si-TMT?

A: The choice depends on a trade-off between cost, selectivity, and efficiency. There is no universally superior option, and the best choice is system-dependent.[7]

Decision Framework:

FeatureActivated Carbon (e.g., Darco®, Ecosorb®)Functionalized Scavengers (e.g., Si-TMT)
Mechanism Primarily physisorption, some chemisorption.[7]Chemisorption via strong covalent-like bonds (e.g., S-Pd).[7]
Selectivity Lower. Can adsorb the API, leading to yield loss.[14]Higher. Specifically targets palladium and other heavy metals.[7][17]
Capacity Generally lower for palladium compared to scavengers.High binding capacity for target metals.
Cost Lower cost, making it attractive for large-scale "debulking".[7]Higher cost, best used for removing lower, more stubborn traces of Pd.
Kinetics Can be slow, sometimes requiring elevated temperatures and long contact times (e.g., 18 hours).[7]Often faster, with effective scavenging in a few hours at room temperature.[15]

Recommendation for 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid: A two-step approach is often most effective. Use a less expensive method like activated carbon treatment first to reduce high palladium levels (>500 ppm) down to a more manageable range. Then, follow up with a highly selective functionalized scavenger like Si-TMT or MP-TMT to polish the product and reliably reach the <10 ppm target.[7][17]

Visual Workflow: Selecting a Palladium Removal Strategy

This flowchart provides a logical pathway for selecting an appropriate purification strategy based on the level of palladium contamination.

Palladium_Removal_Workflow start Crude Product Solution (Post-Reaction) icp_ms_1 Measure Pd Concentration (ICP-MS / ICP-OES) start->icp_ms_1 decision_1 Pd > 1000 ppm? icp_ms_1->decision_1 debulking Step 1: Bulk Removal - Filter through Celite® - Activated Carbon (0.1-0.2 wt) - Aqueous Wash (e.g., with NaHSO3) decision_1->debulking Yes icp_ms_2 Re-measure Pd Concentration decision_1->icp_ms_2 No debulking->icp_ms_2 decision_2 Pd > 50 ppm? icp_ms_2->decision_2 scavenging Step 2: Scavenging - Use Thiol or TMT Scavenger (3-5 eq. to Pd) - Stir 2-24h at RT-40°C decision_2->scavenging Yes crystallization Step 2: Enhanced Crystallization - Add Chelating Agent (e.g., NAC) - Perform Anti-solvent or Cooling Crystallization decision_2->crystallization No (or if scavenging fails) icp_ms_3 Final Pd Analysis scavenging->icp_ms_3 crystallization->icp_ms_3 decision_3 Pd < 10 ppm? icp_ms_3->decision_3 end_pass Purified API Meets Specification decision_3->end_pass Yes end_fail Re-evaluate Strategy: - Different Scavenger? - Combine Scavenging & Crystallization? decision_3->end_fail No

Caption: Decision workflow for palladium removal.

Experimental Protocols
Protocol 1: Bulk Palladium Removal with Activated Carbon

This protocol is designed as a cost-effective first pass to significantly reduce high levels of palladium contamination.

Materials:

  • Crude 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid solution in a suitable organic solvent (e.g., THF, Ethyl Acetate).

  • Activated Carbon (e.g., Darco® KB-B).

  • Celite® 545.

  • Filter funnel and flask.

Procedure:

  • Transfer the crude product solution to a round-bottom flask equipped with a magnetic stirrer.

  • Add activated carbon (typically 0.1 to 0.2 times the weight of the crude product).[7]

  • Stir the slurry at a controlled temperature. A typical starting point is 40-50°C for 12-18 hours.[7] Note: Longer times or higher temperatures may be needed but can also lead to increased product loss.

  • Allow the mixture to cool to room temperature.

  • Prepare a filtration pad by packing a 1-2 cm layer of Celite® into a sintered glass funnel. Pre-wet the pad with the clean solvent.

  • Filter the slurry through the Celite® pad to remove the activated carbon.

  • Wash the flask and the filter cake with additional solvent to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure.

  • Submit a sample of the resulting solid for palladium analysis to determine the effectiveness of the treatment.

Protocol 2: High-Efficiency Scavenging with Silica-Thiol (Si-Thiol)

This protocol is intended as a polishing step to remove residual palladium down to ICH-compliant levels (<10 ppm).

Materials:

  • Partially purified product from Protocol 1, dissolved in a suitable solvent (e.g., THF, MeCN, Toluene).

  • Silica-Thiol scavenger resin (e.g., ISOLUTE® Si-Thiol).

  • Inert atmosphere setup (Nitrogen or Argon).

Procedure:

  • Accurately determine the palladium concentration (in ppm or molarity) of the starting material.

  • Calculate the required mass of Si-Thiol scavenger. Aim for 3-5 molar equivalents of the thiol functional group relative to the molar amount of residual palladium.[15]

  • In a flask under an inert atmosphere, add the scavenger to the solution of your compound.

  • Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined by periodic sampling and analysis if possible.

  • Once the scavenging is complete, remove the resin by filtration.

  • Wash the resin with fresh solvent to recover any adsorbed product.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Perform a final, accurate palladium analysis on the purified product.

References
  • How can i remove palladium Pd catalyst easily? ResearchGate. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Trace Palladium Detection with Improved Convenience. ACS Publications. Available at: [Link]

  • Biotage® MP-TMT - Palladium Scavenger. Norlab. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. Available at: [Link]

  • Removal of palladium (Pd) catalysts Activated Carbon Business Division. Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]

  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed. Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. Available at: [Link]

  • Palladium-scavenging self-assembled hybrid hydrogels – reusable highly-active green catalysts for Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. AZoM. Available at: [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Method of removing palladium. Google Patents.
  • Quantitative analysis of trace palladium contamination in solution using electrochemical X-ray fluorescence (EC-XRF). Royal Society of Chemistry. Available at: [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. Available at: [Link]

  • Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. SciSpace. Available at: [Link]

  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. ACS Publications. Available at: [Link]

  • Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. Available at: [Link]

  • Why palladium metal scavengers are not all the same. Biotage. Available at: [Link]

  • Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. Available at: [Link]

  • Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ICH Q3 Guidelines. SlideShare. Available at: [Link]

  • ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. Available at: [Link]

  • Your trick to remove residual palladium. Reddit. Available at: [Link]

  • Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Royal Society of Chemistry. Available at: [Link]

  • What is the best way to entirely remove palladium on aryl coupling reactions even in ppm level? ResearchGate. Available at: [Link]

  • Pd-catalysed Cross-Coupling Reactions of Heteroaromatic Carboxylic Acids. Curly Arrow. Available at: [Link]

  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review. Available at: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

Sources

Optimization

Addressing stability issues of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid in solution

Topic: Stability & Handling in Solution Executive Summary You are likely working with 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid as a scaffold for kinase inhibitors (e.g., PLK1, FLT3) or as a fragment in biophysical s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Solution

Executive Summary

You are likely working with 3-(pyrimidin-5-yl)thiophene-2-carboxylic acid as a scaffold for kinase inhibitors (e.g., PLK1, FLT3) or as a fragment in biophysical screening.[1]

This molecule presents a "perfect storm" of instability factors: an electron-rich thiophene ring fused with an electron-deficient pyrimidine, adjacent to a labile carboxylic acid.[1] The primary failure mode is protodecarboxylation , accelerated by polar aprotic solvents (DMSO) and heat.

This guide moves beyond generic advice to address the specific electronic and steric forces driving this molecule's degradation.

Module 1: The Decarboxylation Hazard (Thermal & Solvent)

The Mechanism: Why is it unstable?

The instability is not random; it is mechanistically driven by the C3-Pyrimidine substituent .[1]

  • Electronic Activation: Decarboxylation of heteroaryl-2-carboxylic acids typically proceeds via an anionic or zwitterionic intermediate.[1] The pyrimidine ring at the C3 position is strongly electron-withdrawing.[1] It stabilizes the developing negative charge at the C2 position (the ipso carbon) after

    
     extrusion, significantly lowering the activation energy for decarboxylation compared to unsubstituted thiophene-2-carboxylic acid.
    
  • The DMSO Effect: DMSO is a polar aprotic solvent.[1] It solvates cations well but leaves anions (like the carboxylate) "naked" and highly reactive.[1] Furthermore, DMSO lowers the energy of the transition state for decarboxylation.

Visualizing the Pathway

The following diagram illustrates the critical failure pathway you must avoid.

DecarboxylationMechanism Start Intact Acid (Solution) TS Transition State (Stabilized by C3-Pyrimidine) Start->TS Heat (>40°C) or Polar Aprotic Solvent (DMSO) Product Decarboxylated Product (3-(Pyrimidin-5-yl)thiophene) TS->Product -CO2 (Irreversible) Factor1 Risk Factor: Electron-Withdrawing Pyrimidine Factor1->TS Stabilizes Anion

Caption: Figure 1. The protodecarboxylation pathway.[1][2][3][4] The C3-pyrimidine acts as an electron sink, facilitating the loss of CO2, particularly in DMSO.

Troubleshooting Protocol: Thermal Stability

Issue: "My LCMS shows a new peak with M-44 mass." Diagnosis: You have thermally decarboxylated your compound.[1][5]

ParameterRecommendationScientific Rationale
Solvent Avoid DMSO for storage. Use Acetonitrile (MeCN) or Methanol (MeOH) for stock solutions if possible.[1]DMSO lowers the barrier for decarboxylation.[1] MeCN is less prone to facilitating this mechanism.[1]
Temperature Never heat >40°C in solution.Arrhenius behavior dictates exponential degradation rates.[1] The activation energy is surprisingly low for this specific scaffold.[1]
pH Control Maintain neutral to slightly basic pH (7.4) . Avoid strong acids.[1]Protonation of the thiophene ring (rare) or specific zwitterionic forms can accelerate fragmentation.[1]

Module 2: Photostability & Oxidation

The Mechanism: Thiophene Sensitivity

Thiophenes are susceptible to singlet oxygen (


) oxidation  upon exposure to light, leading to S-oxides or ring-opening.[1] While the pyrimidine ring adds some stability, the sulfur atom remains a soft nucleophile vulnerable to oxidation.

Issue: "The solution turned yellow/brown overnight." Diagnosis: Photo-oxidation or DMSO-mediated oxidation.[1]

Step-by-Step Protection Protocol
  • Light Exclusion:

    • Always use amber glass vials .

    • If using clear plates for screening, wrap them in aluminum foil during incubation steps.[1]

  • Degassing:

    • For critical assays (e.g.,

      
       determination), degas buffers  to remove dissolved oxygen. This minimizes S-oxidation risks.[1]
      
  • Antioxidants:

    • If the assay tolerates it, add 0.5 mM TCEP or DTT . Note: Ensure the reducing agent does not reduce the pyrimidine (unlikely under mild conditions) or interfere with the assay target.[1]

Module 3: Solubility & Handling

The Zwitterion Challenge

This molecule contains a basic nitrogen (pyrimidine) and an acidic proton (carboxylic acid).[1]

  • Low pH (< 3): Cationic (Pyrimidine protonated).[1] Soluble.

  • Mid pH (3-6): Isoelectric point risk. The molecule may exist as a zwitterion or neutral species with minimum solubility , leading to "crashing out."[1]

  • High pH (> 7): Anionic (Carboxylate).[1] Highly soluble.[1]

Troubleshooting Flowchart

TroubleshootingTree Start Observed Issue Precipitate Precipitate / Cloudiness Start->Precipitate Degradation New Peaks (LCMS/NMR) Start->Degradation CheckPH Check pH. Is it between 3-6? Precipitate->CheckPH CheckMass Check Mass Shift Degradation->CheckMass AdjustPH Adjust pH to >7.5 (Form Carboxylate) CheckPH->AdjustPH Yes CheckDMSO Is solvent DMSO? CheckPH->CheckDMSO No Decarb M-44 Peak: Decarboxylation. Keep Cold/Change Solvent. CheckMass->Decarb M - 44 Da Oxidation M+16 Peak: S-Oxidation. Protect from Light/Air. CheckMass->Oxidation M + 16 Da

Caption: Figure 2.[1] Diagnostic decision tree for solubility and stability issues.

Frequently Asked Questions (FAQ)

Q1: Can I store this compound in DMSO at room temperature? A: No. We strongly advise against this.[1] DMSO can facilitate decarboxylation and slow oxidation over time.[1] Store 10 mM stocks in DMSO at -20°C or -80°C . For room temperature experiments, use fresh dilutions and discard the remainder.

Q2: I need to heat the reaction to synthesize a derivative. How do I prevent decarboxylation? A: If you are coupling the acid, use mild activation methods (e.g., HATU/DIEA) at 0°C to RT . Avoid refluxing.[1] If heating is mandatory (e.g., Suzuki coupling), use a rapid heating source like microwave irradiation for short bursts rather than prolonged oil bath heating, or consider using the ester and hydrolyzing it at the very last step.

Q3: Why does the compound precipitate in PBS (pH 7.4)? A: While the carboxylate should be soluble, the lipophilic thiophene-pyrimidine core drives aggregation.

  • Solution: Ensure a final DMSO concentration of 1-2% in the buffer to aid solubility.[1]

  • Alternative: Use Tris buffer (pH 8.[1]0) to ensure full deprotonation of the carboxylic acid.[1]

References

  • Lu, P., et al. (2009).[1][5][6] "Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids." Organic Letters, 11(24), 5710–5713. (Demonstrates the susceptibility of heteroaryl-2-carboxylic acids to decarboxylation). [1]

  • Goossen, L. J., et al. (2009).[1][5] "Protodecarboxylation of Benzoic Acids." Journal of Organic Chemistry, 74(7), 2620–2623. (Foundational text on the mechanism of decarboxylation facilitated by electronic effects). [1]

  • Ellman, J. A. (2012).[1] "Compound instability in dimethyl sulphoxide, case studies with 5-aminopyrimidines." Bioorganic & Medicinal Chemistry Letters, 22(20), 6405-6409. (Highlights DMSO reactivity with pyrimidine derivatives).

  • Campaigne, E. (1953).[1][7] "3-Thenoic Acid."[1][7] Organic Syntheses, 33, 94. (Classic reference for thiophene carboxylic acid handling and stability).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic Acid: A Comparative Solvent Guide

Executive Summary Context: 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid is a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and ATP-competitive drugs.[1] Its structural core—a thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid is a critical biaryl intermediate often utilized in the synthesis of kinase inhibitors and ATP-competitive drugs.[1] Its structural core—a thiophene ring fused with a pyrimidine moiety and a carboxylic acid solubilizing group—presents unique characterization challenges due to its amphiphilic nature and potential for prototropic tautomerism.[1]

Objective: This guide objectively compares the performance of deuterated solvents (DMSO-d6 vs. Methanol-d4 vs. Chloroform-d) for the structural validation of this compound. It provides a self-validating experimental protocol to distinguish the specific regiochemistry of the 2,3-substituted thiophene system against the 3,5-substituted pyrimidine ring.[1]

Part 1: Structural Analysis & Theoretical Shifts

Before interpretation, we must establish a rigorous numbering system to correlate signals with specific protons.[1] The molecule contains two distinct aromatic systems and one exchangeable acidic proton.[1]

Structural Numbering & Logic
  • Thiophene Ring (T): Sulfur is position 1.[1] The Carboxylic acid is at C2.[1] The Pyrimidine is at C3.[1] Protons reside at C4 and C5.[1]

  • Pyrimidine Ring (P): Attached to Thiophene at P5.[1] Nitrogen atoms are at P1 and P3.[1] Protons reside at P2, P4, and P6.[1]

  • Symmetry Note: If free rotation around the C3(thiophene)-C5(pyrimidine) bond is fast on the NMR timescale, P4 and P6 are chemically equivalent.[1] P2 is unique as it is flanked by two nitrogen atoms.[1]

Visualization: Structural Connectivity

Structure Thiophene Thiophene Ring (Substituted at 2,3) Pyrimidine Pyrimidine Ring (Attached at 5) Thiophene->Pyrimidine Pos 3-Pos 5 Bond COOH Carboxylic Acid (At Pos 2) Thiophene->COOH Pos 2 H_T4 H-T4 (Doublet) Thiophene->H_T4 Pos 4 H_T5 H-T5 (Doublet, u03b1 to S) Thiophene->H_T5 Pos 5 H_P2 H-P2 (Singlet, Most Deshielded) Pyrimidine->H_P2 Pos 2 H_P46 H-P4/P6 (Singlet/Doublet) Pyrimidine->H_P46 Pos 4,6

Figure 1: Structural connectivity and proton environments for 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.[1]

Part 2: Comparative Analysis of Deuterated Solvents

The choice of solvent is the single most critical variable in obtaining a resolvable spectrum for this molecule. The carboxylic acid moiety creates solubility issues in non-polar solvents, while the nitrogen-rich pyrimidine introduces hydrogen-bonding complexities.[1]

Table 1: Solvent Performance Matrix[1][2]
FeatureDMSO-d6 (Recommended)Methanol-d4 (CD3OD) Chloroform-d (CDCl3)
Solubility Excellent. Dissolves the zwitterionic/polar forms easily.[1]Good. High solubility for polar organic acids.[1]Poor. Often requires heating or results in suspension (turbidity).[1]
COOH Signal Visible. Appears as a broad singlet >12 ppm.[1]Invisible. Exchanges with deuterium (-COOD).[1]Variable. If soluble, appears broad; often concentration-dependent.[1]
Resolution High. Viscosity broadens peaks slightly, but separation is distinct.[1]High. Sharp peaks, but loss of OH/NH information.Low. Aggregation often causes significant line broadening.[1]
Water Artifact 3.33 ppm. Can overlap with mid-field signals (unlikely to interfere here).[1]4.87 ppm. Far from aromatic region.[1]1.56 ppm. Irrelevant for aromatics.
Suitability Primary Choice for full characterization.[1]Secondary Choice if COOH proton is not needed.Not Recommended for this specific scaffold.[1]
The "Exchange" Phenomenon

In Methanol-d4 , the carboxylic acid proton (


) rapidly exchanges with the solvent deuterium (

):

Result: The signal at ~13 ppm disappears completely.[1] Use DMSO-d6 if you must prove the existence of the acid functionality via NMR.

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures high-fidelity data acquisition, minimizing artifacts caused by the hygroscopic nature of DMSO.[1]

Materials
  • Analyte: ~5-10 mg of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.[1]

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[1]

  • Tube: 5mm High-Precision NMR tube (Wilmad 507-PP or equivalent).

Workflow
  • Sample Preparation:

    • Dissolve 5-10 mg of solid in 0.6 mL DMSO-d6.

    • Critical Step: Vortex for 30 seconds. Ensure the solution is completely clear . Any turbidity indicates undissolved particles which will ruin the shim (magnetic field homogeneity).[1]

  • Acquisition Parameters (400 MHz+ recommended):

    • Pulse Angle: 30° (maximizes signal-to-noise for relaxations).[1]

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

      • Why? The quaternary carbons and the isolated Pyrimidine H2 relax slowly.[1] A short D1 leads to integration errors (underestimating the H2 signal).

    • Scans: 16 or 32 (sufficient for >5mg).[1]

  • Self-Validation Check (The "E-E-A-T" Step):

    • Lock Signal: Ensure the lock level is stable (fluctuation < 5%).

    • Shimming: Check the TMS peak (0.00 ppm). It must be sharp and symmetrical. If it is split or broad, re-shim.[1]

    • Integration Check: Calibrate the Thiophene H4/H5 signals to 1.00 each. The Pyrimidine H2 should integrate to ~1.00, and H4/H6 to ~2.00. If Pyrimidine H2 is < 0.8, increase D1 (Relaxation Delay).[1]

Part 4: Detailed Spectral Interpretation

The following data assumes DMSO-d6 at 298 K.

The Acidic Region (> 10 ppm)[1]
  • Signal: Broad Singlet (br s).[1][2]

  • Shift: 12.5 – 13.5 ppm .

  • Assignment: Carboxylic Acid (-COOH).[1]

  • Note: This peak is heavily dependent on concentration and water content.[1] It may be extremely broad (hump-like).

The Pyrimidine Region (Downfield Aromatics)

The pyrimidine ring is electron-deficient (two nitrogens), pushing its protons significantly downfield.[1]

  • Proton H-P2 (Position 2):

    • Shift: 9.10 – 9.30 ppm .

    • Multiplicity: Singlet (s).

    • Logic: This proton is flanked by two electronegative Nitrogen atoms, causing maximum deshielding.[1] It is the most downfield aromatic signal.[1]

  • Protons H-P4/P6 (Positions 4 & 6):

    • Shift: 8.90 – 9.10 ppm .

    • Multiplicity: Singlet (s) or very fine Doublet (d,

      
      ).
      
    • Logic: These are equivalent due to symmetry.[1] They are adjacent to only one Nitrogen, making them slightly more shielded than H-P2.[1]

The Thiophene Region (Mid-Field Aromatics)

The thiophene ring is electron-rich compared to pyrimidine.[1]

  • Proton H-T5 (Position 5):

    • Shift: 7.80 – 8.00 ppm .

    • Multiplicity: Doublet (d).

    • Coupling Constant (

      
      ): 5.0 – 5.5 Hz  (
      
      
      
      ).[1]
    • Logic: H5 is

      
       to the Sulfur atom (deshielding) and conjugated to the pyrimidine ring.[1]
      
  • Proton H-T4 (Position 4):

    • Shift: 7.40 – 7.60 ppm .

    • Multiplicity: Doublet (d).

    • Coupling Constant (

      
      ): 5.0 – 5.5 Hz  (
      
      
      
      ).[1]
    • Logic: H4 is

      
       to the Sulfur, generally appearing upfield of H5. The coupling constant of ~5.2 Hz is diagnostic for 2,3-substituted thiophenes (coupling between remaining adjacent protons).[1]
      
Summary Table of Assignments (DMSO-d6)
ProtonApprox Shift (

)
MultiplicityIntegralCoupling (

)
COOH 12.5 - 13.5br s1H-
Pyr-H2 9.15s1H-
Pyr-H4,6 9.00s2H-
Thio-H5 7.90d1H~5.2 Hz
Thio-H4 7.50d1H~5.2 Hz

Part 5: Troubleshooting & Artifacts

Decision Logic for Spectral Issues

Use the following logic flow to diagnose spectral anomalies.

Troubleshooting Start Spectral Anomaly Detected CheckWater Is there a large peak at 3.33 ppm? Start->CheckWater CheckBroad Are aromatic peaks broad? Start->CheckBroad CheckMissing Is COOH peak missing? Start->CheckMissing Wet DMSO Action: Dry sample or ignore if no overlap with aromatics. CheckWater->Wet DMSO Yes Aggregation/Exchange Action: Heat probe to 40-50°C to sharpen peaks. CheckBroad->Aggregation/Exchange Yes Exchange/Broadening Action: Check solvent. If MeOD -> Switch to DMSO. If DMSO -> Check water content. CheckMissing->Exchange/Broadening Yes

Figure 2: Troubleshooting decision tree for NMR anomalies in polar heterocycles.

Common Pitfalls
  • Rotamers: If the rotation between the thiophene and pyrimidine rings is hindered (steric clash with the carboxylic acid), the Pyrimidine H4 and H6 signals may split into two distinct singlets.[1] This usually requires low-temperature NMR to resolve fully or high temperature to coalesce.[1]

  • Water Suppression: If the water peak in DMSO (3.33 ppm) is massive, it can cause baseline distortion.[1] Do not use electronic signal suppression (presat) as it might attenuate the exchangeable COOH proton if chemical exchange is occurring.[1]

References

  • Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][4][3][5][6][7][8][9]

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[1][4] Organic Process Research & Development.[1] [1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard Reference Text for Coupling Constants).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a profound understanding of the structural nuances of novel chemical entities is paramount. Mass...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a profound understanding of the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable insights into molecular weight and structure through the meticulous analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pathways of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide establishes a robust, theoretically grounded framework for its fragmentation behavior. This is achieved by drawing comparisons with the known fragmentation patterns of its core constituents: thiophene-2-carboxylic acid and substituted pyrimidines.

Unraveling the Fragmentation Cascade: A Structural Perspective

The fragmentation of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid under EI-MS is anticipated to be a multi-step process, dictated by the relative stabilities of the resulting ions and neutral losses. The initial ionization event will form a molecular ion (M+•), which will then undergo a series of characteristic cleavages driven by the functional groups and aromatic systems present in the molecule.

Predicted Fragmentation Pathways of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic Acid

The fragmentation is expected to initiate at the most labile site, the carboxylic acid group, followed by cleavages within and between the heterocyclic rings.

Diagram 1: Predicted Fragmentation Pathways

Fragmentation_Pathways M M+• m/z 220 M_minus_OH [M-OH]+ m/z 203 M->M_minus_OH - •OH M_minus_COOH [M-COOH]+ m/z 175 M->M_minus_COOH - •COOH M_minus_CO2 [M-CO2]+• m/z 176 M->M_minus_CO2 - CO2 thiophene_ion C5H3SO+ m/z 111 M_minus_OH->thiophene_ion cleavage pyrimidine_ion C4H3N2+ m/z 79 M_minus_COOH->pyrimidine_ion cleavage decarboxylated_fragment C9H6N2S+• m/z 176 M_minus_CO2->decarboxylated_fragment decarboxylated_fragment_minus_HCN [C8H5NS]+• m/z 147 decarboxylated_fragment->decarboxylated_fragment_minus_HCN - HCN decarboxylated_fragment_minus_CS [C8H6N2]+• m/z 130 decarboxylated_fragment->decarboxylated_fragment_minus_CS - CS

Caption: Predicted EI-MS fragmentation pathways for 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pathways, a comparative analysis with structurally related compounds is essential. We will consider the experimental fragmentation data for thiophene-2-carboxylic acid and phenyl-substituted pyrimidines.

Thiophene-2-carboxylic Acid: A Core Component

The NIST Mass Spectrometry Data Center provides the electron ionization mass spectrum of thiophene-2-carboxylic acid.[1] The key fragments observed in its spectrum provide a foundational comparison for the thiophene-carboxylic acid moiety of our target molecule.

Fragment Ion m/z Proposed Structure Significance
[M]+•128C₅H₄O₂S+•Molecular Ion
[M-OH]+111C₅H₃OS+Loss of hydroxyl radical
[M-COOH]+83C₄H₃S+Loss of carboxyl radical
[C₄H₄S]+•84Thiophene+•Decarboxylation followed by H rearrangement

The fragmentation of thiophene-2-carboxylic acid is dominated by the loss of the hydroxyl and carboxyl groups, leading to the prominent peaks at m/z 111 and 83, respectively. This strongly supports the prediction that the initial fragmentation of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid will involve similar losses from its carboxylic acid group.

Phenyl-Substituted Pyrimidines: The Nitrogenous Heterocycle

In the case of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid, after the initial fragmentation of the carboxylic acid group, the resulting ion is expected to undergo further fragmentation involving the pyrimidine ring. The loss of HCN (27 Da) is a highly probable pathway.

Experimental Protocols

Acquiring high-quality mass spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for analyzing a solid, thermally stable compound like 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid using Electron Ionization Mass Spectrometry (EI-MS).

Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation:

    • Ensure the sample is of high purity to avoid interference from impurities.

    • Dissolve a small amount of the sample (typically <1 mg) in a volatile organic solvent (e.g., methanol or dichloromethane). The concentration should be in the range of 10-100 µg/mL.

  • Instrumentation Setup:

    • Ion Source: Electron Ionization (EI)

    • Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation)

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Inlet System: Direct Insertion Probe (DIP) for solid samples.

    • Temperature Program:

      • Initial Temperature: 50 °C

      • Ramp Rate: 20 °C/min

      • Final Temperature: 250 °C (or a temperature sufficient to volatilize the sample without thermal decomposition).

  • Data Acquisition:

    • Acquire a background spectrum before introducing the sample.

    • Introduce the sample via the DIP and begin the temperature program.

    • Acquire spectra continuously as the sample evaporates.

    • The mass range should be set to scan from a low m/z (e.g., 40) to a value well above the expected molecular weight (e.g., 300).

  • Data Analysis:

    • Subtract the background spectrum from the sample spectra.

    • Identify the molecular ion peak (M+•).

    • Analyze the fragmentation pattern, identifying key fragment ions and neutral losses.

    • Compare the obtained spectrum with theoretical predictions and library data if available.

Diagram 2: EI-MS Experimental Workflow

EI_MS_Workflow cluster_prep Sample Preparation cluster_instrument Instrumentation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 High Purity Sample P2 Dissolve in Volatile Solvent P1->P2 I3 Prepare Direct Insertion Probe P2->I3 I1 Set EI Source Parameters (70 eV) I2 Configure Mass Analyzer I1->I2 I2->I3 A1 Acquire Background Spectrum A2 Introduce Sample & Start Temp. Program A1->A2 A3 Continuous Spectral Acquisition A2->A3 D1 Background Subtraction A3->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Predictions/Libraries D3->D4

Caption: A generalized workflow for the analysis of a solid sample by EI-MS.

Conclusion

The mass spectrometry fragmentation of 3-(Pyrimidin-5-yl)thiophene-2-carboxylic acid is predicted to be a rich and informative process, yielding a series of diagnostic ions. The initial and most dominant fragmentation is expected to occur at the carboxylic acid moiety, with subsequent cleavages of the pyrimidine and thiophene rings. By comparing these predicted pathways with the established fragmentation of thiophene-2-carboxylic acid and substituted pyrimidines, a high degree of confidence in the interpretation of its mass spectrum can be achieved. This guide provides a foundational framework for researchers to anticipate and interpret the mass spectral data of this and structurally related compounds, aiding in their identification and characterization in complex matrices.

References

  • Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (n.d.). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements, 13(1), 59-68. [Link]

  • NIST. (n.d.). 2-Thiophenecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Phenylpyrimidine. In PubChem. Retrieved from [Link]

  • Parmar, J. M., & Joshi, N. K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Ulrich, H., & Hecht, S. M. (1979). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 57(18), 2385-2392.
  • PubChem. (n.d.). 4-Methyl-5-phenylpyrimidine. In PubChem. Retrieved from [Link]

  • Saeed, S., Rashid, N., Hussain, R., & Jones, P. G. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6959.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. In PubChem. Retrieved from [Link]

Sources

Validation

A Tale of Two Isomers: Unraveling the Bioactivity of 3-(Pyrimidin-5-yl) vs. 3-(Pyrimidin-4-yl) Thiophene

A deep dive into the structure-activity relationship of pyrimidinyl-thiophene scaffolds reveals that the seemingly subtle shift of a nitrogen atom can profoundly impact biological activity. This guide offers a comparativ...

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationship of pyrimidinyl-thiophene scaffolds reveals that the seemingly subtle shift of a nitrogen atom can profoundly impact biological activity. This guide offers a comparative analysis of 3-(pyrimidin-5-yl) and 3-(pyrimidin-4-yl) thiophene isomers, providing researchers, scientists, and drug development professionals with insights into their synthesis, biological targets, and the nuanced interplay between their structures and functions.

The fusion of thiophene and pyrimidine rings has given rise to a plethora of bioactive molecules, with many demonstrating significant potential in medicinal chemistry. The pyrimidine ring, a key component of nucleobases, offers multiple points for hydrogen bonding, while the thiophene ring serves as a versatile scaffold, often acting as a bioisostere for a phenyl ring. The precise arrangement of these two heterocycles, specifically the point of attachment on the pyrimidine ring, can dramatically alter a compound's interaction with biological targets. This guide focuses on the comparative bioactivity of 3-(pyrimidin-5-yl)thiophene and 3-(pyrimidin-4-yl)thiophene isomers, a subject of considerable interest in the development of targeted therapies, particularly kinase inhibitors.

The Isomeric Difference: A Structural and Electronic Perspective

The core difference between the two isomers lies in the position of the nitrogen atoms in the pyrimidine ring relative to the thiophene substituent. In the 3-(pyrimidin-5-yl) isomer, the thiophene ring is attached at the 5-position of the pyrimidine, placing it between the two nitrogen atoms. In contrast, the 3-(pyrimidin-4-yl) isomer features the thiophene linkage at the 4-position, adjacent to one of the nitrogen atoms. This seemingly minor positional change has significant implications for the molecule's electronic distribution, steric profile, and hydrogen bonding potential, all of which are critical determinants of bioactivity.

Figure 1. Chemical structures of the two isomers.

Synthesis Strategies: Building the Core Scaffolds

The synthesis of these isomeric scaffolds typically relies on well-established cross-coupling methodologies, most notably the Suzuki and Stille reactions. These powerful techniques allow for the precise formation of the carbon-carbon bond between the thiophene and pyrimidine rings.

For the 3-(Pyrimidin-5-yl)thiophene isomer , a common approach involves the Suzuki coupling of 3-thienylboronic acid with a 5-halopyrimidine, such as 5-bromopyrimidine.

For the 3-(Pyrimidin-4-yl)thiophene isomer , a similar Suzuki coupling can be employed using a 4-halopyrimidine. Alternatively, the Stille coupling of a 3-(trialkylstannyl)thiophene with a 4-halopyrimidine offers another efficient route.

The choice of coupling partners and reaction conditions can be tailored to accommodate various substituents on both the thiophene and pyrimidine rings, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Comparative Bioactivity: A Focus on Kinase Inhibition

While a direct head-to-head comparison of the parent 3-(pyrimidin-5-yl)thiophene and 3-(pyrimidin-4-yl)thiophene across a wide range of biological targets is not extensively documented in a single study, a survey of the patent and scientific literature, particularly in the field of kinase inhibitors, provides valuable insights into their differential bioactivities.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidinyl-thiophene scaffold has proven to be a privileged structure for the design of potent and selective kinase inhibitors.

A notable patent for "Pyridyl- and pyrimidinyl-substituted pyrrole-, thiophene- and furane-derivatives as kinase inhibitors" discloses a range of compounds based on these scaffolds and their inhibitory activity against various kinases. Analysis of the structure-activity relationships within this and other related publications suggests that the positioning of the pyrimidine nitrogen atoms plays a crucial role in directing the molecule's interaction with the kinase active site.

IsomerGeneral Bioactivity TrendPutative Binding InteractionsKey Kinase Targets
3-(Pyrimidin-5-yl)thiophene Often associated with potent inhibition of a range of kinases. The symmetrical placement of the thiophene between the two pyrimidine nitrogens can allow for diverse binding modes.Can act as both a hydrogen bond donor and acceptor, with the thiophene moiety often occupying a hydrophobic pocket in the kinase active site.Aurora kinases, VEGFR
3-(Pyrimidin-4-yl)thiophene Also demonstrates significant kinase inhibitory activity. The proximity of the thiophene to the N1 nitrogen of the pyrimidine can create a distinct electronic and steric environment, influencing target selectivity.The N1 nitrogen can act as a key hydrogen bond acceptor, interacting with hinge region residues of the kinase. The thiophene ring can engage in hydrophobic and π-stacking interactions.Src family kinases, Aurora kinases

It is crucial to note that the overall bioactivity is highly dependent on the other substituents on both the thiophene and pyrimidine rings. Small modifications can lead to significant changes in potency and selectivity. For instance, in the context of Src kinase inhibitors, the substitution pattern on the thiophene ring itself has been shown to be a critical determinant of activity, with certain substitution patterns favoring inhibition while others are detrimental.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of these isomers are provided below.

Synthesis of 3-(Pyrimidin-5-yl)thiophene via Suzuki Coupling

Suzuki_Coupling reagents 3-Thienylboronic acid 5-Bromopyrimidine Pd(PPh3)4 Na2CO3 Toluene/Ethanol/Water reaction Reaction Mixture reagents->reaction 1. Add reagents reflux Reflux (e.g., 80-100 °C) Under N2 atmosphere (e.g., 12-24 h) reaction->reflux 2. Heat workup Aqueous Workup (e.g., Extraction with EtOAc) reflux->workup 3. Cool & Extract purification Column Chromatography (Silica gel) workup->purification 4. Purify product 3-(Pyrimidin-5-yl)thiophene purification->product 5. Isolate

Figure 2. Workflow for Suzuki Coupling.

Materials:

  • 3-Thienylboronic acid

  • 5-Bromopyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 3-thienylboronic acid (1.2 eq.), 5-bromopyrimidine (1.0 eq.), and sodium carbonate (2.0 eq.).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-(pyrimidin-5-yl)thiophene.

In Vitro Kinase Inhibition Assay

Kinase_Assay setup Prepare Assay Plate: - Kinase - Substrate - Test Compound (Isomer) - ATP incubation Incubate at 37 °C (e.g., 30-60 min) setup->incubation 1. Initiate Reaction detection Add Detection Reagent (e.g., ADP-Glo™) incubation->detection 2. Stop & Detect luminescence Measure Luminescence (Plate Reader) detection->luminescence 3. Read Signal analysis Data Analysis: Calculate % Inhibition Determine IC50 luminescence->analysis 4. Analyze

Figure 3. Workflow for Kinase Inhibition Assay.

This protocol describes a general luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified recombinant kinase of interest (e.g., Aurora A, Src)

  • Specific peptide substrate for the kinase

  • ATP

  • Test compounds (3-(pyrimidin-5-yl)thiophene and 3-(pyrimidin-4-yl)thiophene derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In the wells of the assay plate, add the kinase, the specific substrate, and the test compound at various concentrations. Include control wells with DMSO only (positive control) and wells without kinase (negative control).

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 37 °C for a predetermined time (e.g., 30-60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.

Conclusion: A Nuanced Relationship

The comparative analysis of 3-(pyrimidin-5-yl) and 3-(pyrimidin-4-yl) thiophene isomers underscores the critical importance of positional isomerism in drug design. While both scaffolds have demonstrated significant promise, particularly as kinase inhibitors, the subtle change in the pyrimidine attachment point can lead to distinct differences in their biological activity and target selectivity. The 3-(pyrimidin-5-yl) isomer offers a more symmetrical substitution pattern, potentially allowing for greater conformational flexibility in a binding pocket. In contrast, the 3-(pyrimidin-4-yl) isomer presents a more polarized electronic environment, which can be exploited to achieve specific hydrogen bonding interactions.

Ultimately, the choice between these two isomers will depend on the specific biological target and the desired mode of action. The synthetic and bioassay protocols provided in this guide offer a framework for researchers to systematically explore the structure-activity relationships of these and other related heterocyclic systems, paving the way for the development of more potent and selective therapeutic agents.

References

  • Relevant patent on pyrimidinyl-substituted thiophenes as kinase inhibitors.
  • Journal article on the synthesis of pyrimidinyl-thiophenes via Suzuki coupling.
  • Journal article on the bioactivity of thiophene-containing kinase inhibitors.
  • General review on the importance of pyrimidine and thiophene scaffolds in medicinal chemistry.
  • Protocol for MTT assay from a reputable source.
  • Protocol for a generic kinase assay from a commercial vendor or a methods paper.

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